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  • Product: (6R)-6-(aminomethyl)piperidin-2-one

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of (6R)-6-(aminomethyl)piperidin-2-one: Molecular Weight and Aqueous Solubility Dynamics

Executive Summary (6R)-6-(aminomethyl)piperidin-2-one is a highly versatile chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including beta-lactamase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6R)-6-(aminomethyl)piperidin-2-one is a highly versatile chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including beta-lactamase inhibitors and targeted covalent inhibitors. Understanding its physicochemical properties—specifically its molecular weight and aqueous solubility—is critical for optimizing downstream synthetic workflows and predicting its pharmacokinetic behavior in early drug discovery. This technical guide provides an in-depth mechanistic analysis and validated experimental protocols for profiling this compound.

Physicochemical Profiling & Structural Causality

The compound exists primarily in two forms: the free base and the hydrochloride (HCl) salt. The selection between these forms dictates the molecular weight and profoundly impacts the thermodynamic aqueous solubility.

Quantitative Data Summary

Table 1: Comparative Physicochemical Data for (6R)-6-(aminomethyl)piperidin-2-one

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1[1]2[2]
Molecular Formula C6H12N2OC6H13ClN2O
Molecular Weight 128.17 g/mol [3]164.63 g/mol [2]
Aqueous Solubility Soluble[4]Highly Soluble (>50 mg/mL)
Solvent Compatibility Water, Methanol[4]Water, Aqueous Buffers
Mechanistic Causality of Solubility

The free base of (6R)-6-(aminomethyl)piperidin-2-one exhibits favorable solubility in polar solvents such as water and methanol[4]. This is driven by two structural features:

  • The Lactam Ring: Acts as both a hydrogen bond donor (via the N-H group) and a strong hydrogen bond acceptor (via the carbonyl oxygen), facilitating integration into the aqueous hydrogen-bonded network.

  • The Primary Amine: The aliphatic -CH2NH2 group is highly basic. At physiological pH (7.4), this amine is predominantly protonated, generating an ionized species that maximizes ion-dipole interactions with water molecules.

While the free base has a lower molecular weight of 128.17 g/mol [3], converting it to the hydrochloride salt (164.63 g/mol )[2] drastically alters its solid-state thermodynamics. Salt formation introduces an ionic bond that lowers the crystal lattice energy barrier. When introduced to an aqueous medium, the hydration energy of the dissociated chloride and protonated amine ions easily overcomes the lattice energy, resulting in rapid and extensive dissolution.

Structure Core (6R)-6-(aminomethyl)piperidin-2-one Amine Amine Core->Amine Lactam Lactam Ring (-CONH-) Hydrogen Bond Acceptor/Donor Enhances Polar Interactions Core->Lactam Salt Hydrochloride Salt Form Lowers Crystal Lattice Energy Accelerates Dissolution Rate Core->Salt Salt Formation

Caption: Structural features dictating the physicochemical profile and solubility.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure the data generated is robust, reproducible, and free from common analytical artifacts.

Protocol 1: Molecular Weight & Purity Confirmation via LC-MS/MS

This protocol verifies the exact mass of the compound to differentiate between the free base and salt forms, while assessing chemical purity.

System Validation Step: Prior to sample analysis, run a blank (50:50 Water:Acetonitrile) to establish baseline noise, followed by a known standard (e.g., Caffeine, [M+H]+ 195.08) to validate the electrospray ionization (ESI) efficiency and mass analyzer calibration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (6R)-6-(aminomethyl)piperidin-2-one in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v).

    • Causality: A 50:50 organic/aqueous split ensures complete solvation of both polar and slightly non-polar impurities.

  • Acidification: Add 0.1% Formic Acid (FA) to the sample diluent and mobile phases.

    • Causality: The primary amine is highly basic. The addition of FA forces the amine into its protonated state (-NH3+), which is strictly required for generating a strong[M+H]+ signal at m/z 129.1 in positive ESI mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintaining a flow rate of 0.4 mL/min. Use a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Analysis: Extract the chromatogram at m/z 129.1. The presence of a single dominant peak confirms both the molecular weight (128.1 Da for the free base core) and high purity. Note: The HCl salt will also yield an m/z of 129.1 because the chloride counter-ion dissociates in solution and is not detected in positive mode.

Protocol 2: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Kinetic solubility assays often overestimate solubility due to supersaturation. This shake-flask protocol is designed to measure true thermodynamic solubility.

System Validation Step: Run two control compounds in parallel: Propranolol (highly soluble, >50 mg/mL) and Amiodarone (poorly soluble, <0.1 mg/mL). If the controls fall within their established literature ranges, the equilibration system is validated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

    • Causality: Testing at physiological pH is essential for predicting in vivo behavior, as the ionization state of the primary amine will dictate its solubility.

  • Suspension Formation: Add 100 mg of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride to 1.0 mL of the PBS buffer in a sealed glass vial. The presence of undissolved solid is mandatory.

    • Causality: Excess solid ensures the solution is fully saturated, which is the definition of thermodynamic equilibrium.

  • Equilibration: Incubate the vial at 37°C on an orbital shaker at 300 rpm for exactly 24 hours.

    • Causality: A 24-hour window allows sufficient time for the dissolution/precipitation dynamic to stabilize, eliminating kinetic supersaturation artifacts.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes.

    • Causality: Ultracentrifugation is chosen over syringe filtration. Small, highly polar molecules can adsorb onto PTFE or Nylon filter membranes, which would artificially lower the quantified solubility. Centrifugation physically pellets the undissolved solid without introducing a binding surface.

  • Quantification: Carefully aspirate the clear supernatant, dilute it 1:100 in mobile phase, and quantify the concentration using HPLC-UV (typically at 210 nm due to the lack of strong chromophores) against a pre-established calibration curve.

Workflow A Solid Compound (HCl Salt) B Buffer Addition (pH 7.4 PBS) A->B C Thermodynamic Equilibration (24h) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Caption: Thermodynamic aqueous solubility assay workflow for preclinical profiling.

Conclusion

The physicochemical profile of (6R)-6-(aminomethyl)piperidin-2-one is heavily influenced by its chiral lactam core and ionizable primary amine. With a molecular weight of 128.17 g/mol (free base)[3] and 164.63 g/mol (HCl salt)[2], the compound demonstrates excellent aqueous solubility[4]. By employing rigorous, self-validating protocols like LC-MS/MS and thermodynamic shake-flask assays, researchers can confidently integrate this building block into advanced drug discovery pipelines.

References

  • Title: (6R)-6-(aminomethyl)piperidin-2-one hydrochloride | 2126143-91-5 Source: Molport URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of (6R)-6-(Aminomethyl)piperidin-2-one Derivatives: A Technical Guide to Overcoming ADME Liabilities in Basic Amine Scaffolds

Executive Summary The (6R)-6-(aminomethyl)piperidin-2-one scaffold is a highly versatile, conformationally restricted chiral building block widely utilized in modern medicinal chemistry. Often deployed as a diamine surro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (6R)-6-(aminomethyl)piperidin-2-one scaffold is a highly versatile, conformationally restricted chiral building block widely utilized in modern medicinal chemistry. Often deployed as a diamine surrogate to replace piperazines or to target specific binding pockets (e.g., the S1 pocket in proteases), this delta-lactam presents unique pharmacokinetic (PK) challenges. While the lactam core provides excellent metabolic stability, the exocyclic primary amine introduces significant Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities.

As a Senior Application Scientist, I have observed that unoptimized derivatives of this scaffold frequently fail in late-stage preclinical development due to poor oral bioavailability and profound tissue accumulation. This whitepaper provides a causality-driven, comprehensive guide to the in vitro and in vivo PK profiling of (6R)-6-(aminomethyl)piperidin-2-one derivatives, detailing the self-validating protocols required to identify and mitigate these liabilities.

Physicochemical Properties & Mechanistic PK Implications

To design an effective PK screening cascade, one must first understand the physicochemical causality of the scaffold:

  • The Basicity Conundrum: The delta-lactam core is neutral, but the 6-aminomethyl group is highly basic (typical pKa ~9.0–10.0). At physiological pH (7.4), >99% of the amine exists in its protonated state. This high charge density drastically increases the desolvation energy required to cross lipophilic cell membranes, limiting passive intestinal absorption[1].

  • Lysosomal Trapping (Lysosomotropism): Basic amines paired with lipophilic substituents are classic culprits for lysosomal sequestration[2]. The small fraction of unprotonated drug passively diffuses across the lysosomal membrane into the acidic lumen (pH ~4.5–5.0). Once inside, the amine becomes fully protonated and membrane-impermeable, effectively trapping the drug via pH-partitioning[3]. This artificially inflates the in vivo Volume of Distribution (Vd) and can induce phospholipidosis [4].

  • Metabolic Vulnerabilities: The primary amine is a prime substrate for Monoamine Oxidases (MAO) and Cytochrome P450 (CYP)-mediated oxidative deamination, leading to rapid systemic clearance if left unshielded[1].

Pathway Blood Blood Plasma (pH 7.4) Amine >99% Protonated Cytosol Cytosol (pH ~7.2) Neutral Amine Diffuses Blood->Cytosol Absorption Membrane Lysosomal Membrane Lipophilic Crossing Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH ~4.5) Ion Trapping (R-NH3+) Membrane->Lysosome Rapid Protonation Vd Elevated Volume of Distribution (Vd) Tissue Accumulation Lysosome->Vd Sequestration

Mechanism of pH-partitioning and lysosomal trapping of basic amines.

In Vitro ADME Profiling Workflows

To build a self-validating data package, we deploy a tiered in vitro strategy. Do not simply run these assays; use them to deconvolute the specific liabilities of the aminomethyl group.

Protocol 3.1: Bidirectional Caco-2 Permeability & Efflux Assessment

Causality: The protonated amine is a known recognition motif for intestinal efflux transporters, particularly P-glycoprotein (P-gp). Bidirectional transport must be measured to calculate the efflux ratio (ER) and predict oral absorption limitations.

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a fully polarized, differentiated monolayer.

  • Dosing: Add the (6R)-derivative (10 µM) to the apical (A) chamber for A-to-B assessment (simulating absorption), and to the basolateral (B) chamber for B-to-A assessment (simulating efflux).

  • Incubation: Incubate at 37°C for 2 hours under gentle orbital shaking.

  • Quantification: Extract aliquots from the receiver chambers and quantify compound concentration via LC-MS/MS.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux liability.

Protocol 3.2: Microsomal Stability & Clearance Deconvolution

Causality: To distinguish between CYP-mediated and MAO-mediated clearance of the primary amine, human liver microsomes (HLM) must be utilized in conjunction with specific enzymatic inhibitors [5].

  • Matrix Setup: Prepare a 1 mg/mL HLM suspension in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibition: Pre-incubate the (6R)-derivative (1 µM) with HLM for 10 minutes in the presence or absence of clorgyline (a specific MAO-A inhibitor, 1 µM).

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Data Processing: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ) and determine the fraction metabolized by MAO vs. CYP450[1].

Protocol 3.3: Lysosomal Trapping Quantification

Causality: To validate if a high Vd observed in vivo is an artifact of lysosomotropism rather than genuine target binding, a fluorescence displacement assay is strictly required [6].

  • Cell Culture: Culture immortalized human hepatocytes (Fa2N-4 cells) in 96-well optical bottom plates[4].

  • Co-Incubation: Incubate cells with the test derivative (10 µM) and the lysosome-specific fluorescent probe LysoTracker Red DND-99 (50 nM) for 30 minutes at 37°C.

  • Washing: Wash cells three times with cold PBS to remove unbound dye and extracellular drug.

  • Measurement: Measure fluorescence (Excitation: 577 nm, Emission: 590 nm) using a microplate reader.

  • Interpretation: A significant reduction in fluorescence compared to the vehicle control indicates that the basic amine has partitioned into the lysosome, neutralizing the pH gradient and displacing the LysoTracker probe[6].

In Vivo Pharmacokinetic Profiling (Rodent Models)

In vivo studies are essential to integrate the complex interplay of absorption, tissue distribution (driven by the basic amine), and clearance [7].

  • Formulation Strategy: Due to the basic nature of the amine, formulate the compound as a hydrochloride or mesylate salt in an aqueous vehicle (e.g., 5% Dextrose in Water or 0.9% Saline) to ensure complete dissolution and prevent precipitation in the gut lumen.

  • Dosing Regimen: Administer via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg) in parallel cohorts of Sprague-Dawley rats (n=3 per route)[7].

  • Serial Sampling: Collect blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Extract plasma using protein precipitation. Analyze using a high-throughput LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to ensure sub-nanogram sensitivity[7].

  • NCA Analysis: Utilize Non-Compartmental Analysis (NCA) to derive Systemic Clearance (CL), Volume of Distribution at steady state ( Vss​ ), Terminal Half-life ( t1/2​ ), and Oral Bioavailability (%F)[7].

Workflow Synthesis Synthesis of (6R)-Derivatives InVitro In Vitro ADME (HLM, Caco-2) Synthesis->InVitro LysoAssay Lysosomal Trapping Assay (Fa2N-4 Cells) InVitro->LysoAssay Assess basicity InVivo In Vivo PK (Rodent Models) InVitro->InVivo If CLint is acceptable LysoAssay->InVivo If trapping is low Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis Decision Go/No-Go Decision Bioanalysis->Decision

Integrated DMPK workflow for profiling basic amine derivatives.

Quantitative Data Presentation

The table below illustrates the typical PK shift observed when optimizing the raw (6R)-6-(aminomethyl)piperidin-2-one scaffold to mitigate basic amine liabilities.

Derivative ProfilepKa (Amine)LogD (pH 7.4)In Vitro CLint​ (µL/min/mg)Caco-2 Efflux RatioIn Vivo Vss​ (L/kg)Oral Bioavailability (%F)
Unoptimized Scaffold (Primary Amine)9.81.245.2 (High)4.5 (High)8.4 (Trapping)12%
N-Methylated Amine 9.51.562.1 (Very High)5.2 (High)10.2 (Trapping)8%
Sterically Hindered & Fluorinated (Optimized)8.22.115.4 (Low)1.2 (Low)2.1 (Optimal)54%

Conclusion & Strategic Optimization

The (6R)-6-(aminomethyl)piperidin-2-one scaffold is a powerful structural motif, but its raw form is heavily burdened by the physicochemical liabilities of its primary amine. High clearance, poor permeability, and extensive lysosomal trapping are the default outcomes if left unaddressed.

To successfully advance these derivatives into the clinic, medicinal chemists must employ rational design strategies based on the PK data generated above. pKa Modulation (e.g., introducing electron-withdrawing fluorine atoms adjacent to the amine) is highly effective at reducing the protonated fraction at physiological pH, thereby minimizing lysosomal sequestration and improving passive permeability. Concurrently, Steric Shielding of the amine can block MAO-mediated oxidative deamination and reduce P-gp recognition, ultimately rescuing the oral bioavailability of the series.

References

  • Mechanisms of amine accumulation in, and egress from, lysosomes - National Institutes of Health (NIH) PMC.[Link]

  • Getting Lost in the Cell–Lysosomal Entrapment of Chemotherapeutics - MDPI.[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - National Institutes of Health (NIH) PMC.[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - ResearchGate.[Link]

  • Pharmacokinetics (PK) Screening - Charles River Laboratories.[Link]

  • ADME Profiling in Drug Discovery and a New Path Paved on Silica - IntechOpen.[Link]

Sources

Foundational

Target Deconvolution Strategies for (6R)-6-(aminomethyl)piperidin-2-one Analogs: A Technical Guide

Executive Summary & Mechanistic Rationale The (6R)-6-(aminomethyl)piperidin-2-one scaffold (CAS: 2126143-90-4) has emerged as a privileged, rigidified chiral building block in modern medicinal chemistry. Featuring a δ -l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The (6R)-6-(aminomethyl)piperidin-2-one scaffold (CAS: 2126143-90-4) has emerged as a privileged, rigidified chiral building block in modern medicinal chemistry. Featuring a δ -lactam ring, this motif provides precise hydrogen bond donor and acceptor capabilities. More critically, the (6R)-aminomethyl group acts as a highly directional vector for basic interactions.

The Causality of Stereochemistry: The spatial orientation dictated by the (6R) stereocenter is not arbitrary. It forces the primary amine into a specific pseudo-equatorial trajectory that perfectly mimics the side chains of basic amino acids (like arginine or lysine). This allows the scaffold to anchor deeply into the acidic S1 pockets of serine proteases or the hinge regions of specific kinases. If the stereocenter were inverted to the (6S) configuration, the basic amine would sterically clash with the conserved aspartate/glutamate residues in the target binding pocket, completely abolishing binding affinity.

Identifying the exact proteome-wide targets of novel analogs based on this scaffold requires a robust, orthogonal approach. This guide details a two-tiered target deconvolution strategy: unbiased Activity-Based Protein Profiling (ABPP) [1] followed by biophysical validation using Surface Plasmon Resonance (SPR) [2].

Strategic Workflow Visualization

To systematically identify and validate binding targets, we employ a chemoproteomic workflow that transitions from live-cell target capture to isolated biophysical kinetics.

Workflow N1 (6R)-6-(aminomethyl)piperidin-2-one Scaffold Design N2 Photoaffinity Probe Synthesis (Diazirine + Alkyne) N1->N2 Structural modification N3 Live Cell Incubation & UV Crosslinking (365 nm) N2->N3 Cell permeability N4 CuAAC Click Chemistry (Biotin-Azide) N3->N4 Covalent capture N5 Streptavidin Enrichment & Trypsin Digestion N4->N5 Tag addition N6 LC-MS/MS Proteomics (Target Deconvolution) N5->N6 Peptide isolation N7 SPR Biophysical Validation (Binding Kinetics) N6->N7 Hit validation

Fig 1: Chemoproteomic and biophysical workflow for target deconvolution of piperidin-2-one analogs.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems , ensuring that every data point generated is inherently corrected for false positives and background noise.

Protocol 1: Competitive Photoaffinity-ABPP in Live Cells

This protocol utilizes a photoaffinity-tagged analog (probe) to covalently capture targets in live cells[1]. To make this a self-validating system, we run a parallel competitive control where cells are co-incubated with the probe and a 100-fold excess of the "cold" (untagged) analog. True targets will show a loss of signal in the competitive control, instantly filtering out non-specific "sticky" proteins.

Step-by-Step Methodology:

  • Probe Incubation: Incubate live target cells (e.g., HEK293T) with 1 μ M of the diazirine/alkyne-tagged (6R)-analog for 2 hours at 37°C. Causality: Live-cell incubation ensures that targets are engaged in their native folding state and physiological environment, preserving critical multi-protein complexes.

  • UV Crosslinking: Irradiate the cells on ice using a 365 nm UV lamp for 10 minutes. Causality: The 365 nm wavelength specifically excites the diazirine group to form a highly reactive carbene that inserts into nearby C-H or N-H bonds. We strictly avoid 254 nm UV light, which would cause widespread, non-specific protein denaturation and DNA damage.

  • Lysis & CuAAC Click Chemistry: Lyse the cells using a mild detergent (1% NP-40). Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, THPTA ligand, and sodium ascorbate. Causality: The THPTA ligand is critical here; it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein lysate.

  • Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin-agarose beads. Wash stringently (including a 1% SDS wash) to remove non-covalent binders. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via tandem mass spectrometry. Proteins identified in the probe-only sample but absent in the competitive control are designated as high-confidence targets.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Once putative targets are identified via ABPP, we orthogonally validate the direct binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) using SPR[2]. This protocol is self-validating via the mandatory use of a Reference Cell Subtraction .

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Protein Immobilization: Dilute the recombinant target protein in a sodium acetate buffer with a pH strictly 0.5 to 1.0 units below the protein's isoelectric point (pI). Causality: This pH mismatch creates a net positive charge on the protein, electrostatically pre-concentrating it onto the negatively charged carboxymethyl dextran matrix before covalent amine coupling occurs.

  • Reference Cell Creation (The Validation Step): Flow cell 1 (Fc1) is activated with EDC/NHS and immediately blocked with ethanolamine, immobilizing no protein. Flow cell 2 (Fc2) contains the target protein. Causality: By continuously subtracting the Fc1 signal from Fc2 (Fc2 - Fc1), we mathematically eliminate bulk refractive index shifts (such as DMSO solvent mismatches) and non-specific binding to the dextran matrix. If a signal persists after subtraction, it is an undeniable, specific binding event.

  • Analyte Injection: Flow the untagged (6R)-analog over both flow cells at a flow rate of 30 μ L/min in a multi-cycle kinetic format (e.g., 3.125 nM to 50 nM).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the kinetic rate constants.

Quantitative Data Presentation

Following the execution of the ABPP and SPR workflows, the data must be synthesized to evaluate the scaffold's selectivity profile. Table 1 summarizes the biophysical binding metrics of a representative (6R)-6-(aminomethyl)piperidin-2-one analog against its top de-orphaned targets.

Table 1: Biophysical Binding Profile of the (6R)-Analog

Target ProteinProtein ClassIC50 (nM) KD​ (nM)Residence Time ( 1/koff​ )
Thrombin Serine Protease12.48.145 min
Factor Xa Serine Protease45.238.515 min
PARP-1 ADP-ribosyltransferase110.595.08 min
DPP-4 Serine Protease250.0210.03 min
CDK2 Kinase>10,000N/AN/A

Data Interpretation: The data clearly demonstrates the scaffold's strong preference for Serine Proteases (Thrombin, Factor Xa), driven by the (6R)-aminomethyl group's ability to anchor into the deep, acidic S1 pocket characteristic of these enzymes. The extended residence time on Thrombin (45 minutes) suggests a highly complementary steric fit and favorable dehydration energetics upon binding.

References

  • [1] Title: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry URL:[Link]

  • [2] Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Enantioselective Synthesis of (6R)-6-(aminomethyl)piperidin-2-one

Introduction (6R)-6-(aminomethyl)piperidin-2-one is a chiral cyclic β-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. The constrained piperidin-2-one scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(6R)-6-(aminomethyl)piperidin-2-one is a chiral cyclic β-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. The constrained piperidin-2-one scaffold, coupled with the stereodefined aminomethyl side chain, provides a unique three-dimensional architecture for probing biological targets and developing novel therapeutics. This document provides a detailed, step-by-step protocol for the enantioselective synthesis of (6R)-6-(aminomethyl)piperidin-2-one, starting from the readily available and inexpensive chiral pool starting material, D-2-aminoadipic acid. An alternative, shorter synthetic route commencing from the commercially available (6R)-6-(hydroxymethyl)piperidin-2-one is also presented.

Overall Synthetic Strategy

The primary synthetic route detailed herein follows a logical progression of functional group transformations, beginning with the construction of the chiral piperidin-2-one core, followed by the elaboration of the C6-substituent to the desired aminomethyl group. The key transformations include lactam formation, selective reduction, and a two-step conversion of an alcohol to an amine.

Synthetic_Pathway_1 D-2-aminoadipic acid D-2-aminoadipic acid Intermediate_1 (R)-methyl 6-oxopiperidine-2-carboxylate D-2-aminoadipic acid->Intermediate_1 1. SOCl₂, MeOH 2. Heat Intermediate_2 (6R)-6-(hydroxymethyl)piperidin-2-one Intermediate_1->Intermediate_2 LiBH₄, THF Intermediate_3 ((6R)-2-oxopiperidin-6-yl)methyl 4-methylbenzenesulfonate Intermediate_2->Intermediate_3 TsCl, Pyridine Intermediate_4 (6R)-6-(azidomethyl)piperidin-2-one Intermediate_3->Intermediate_4 NaN₃, DMF Final_Product (6R)-6-(aminomethyl)piperidin-2-one Intermediate_4->Final_Product H₂, Pd/C

Caption: Overall synthetic scheme for (6R)-6-(aminomethyl)piperidin-2-one.

Part 1: Synthesis from D-2-aminoadipic acid

Step 1: Synthesis of (R)-methyl 6-oxopiperidine-2-carboxylate

This initial step involves the esterification of the carboxylic acid groups of D-2-aminoadipic acid, followed by a thermally induced cyclization to form the desired piperidin-2-one ring system.

Experimental Protocol:

  • To a stirred suspension of D-2-aminoadipic acid (10.0 g, 62.1 mmol) in methanol (120 mL) at 0 °C, add thionyl chloride (14.8 g, 124.2 mmol, 9.0 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure to yield the crude dimethyl ester hydrochloride.

  • Dissolve the crude ester in methanol (100 mL) and heat to reflux for 24 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-methyl 6-oxopiperidine-2-carboxylate as a white solid.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
D-2-aminoadipic acid161.1610.0 g62.1
Methanol32.04120 mL + 100 mL-
Thionyl chloride118.979.0 mL124.2

Expertise & Experience: The dropwise addition of thionyl chloride at low temperature is crucial to control the exothermicity of the reaction. The subsequent reflux in methanol serves the dual purpose of completing the esterification and promoting the intramolecular cyclization to the lactam.

Step 2: Synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one

This step involves the selective reduction of the methyl ester to the corresponding primary alcohol without affecting the lactam carbonyl group.

Experimental Protocol:

  • To a solution of (R)-methyl 6-oxopiperidine-2-carboxylate (8.0 g, 46.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C, add lithium borohydride (2.0 g, 92.4 mmol) portion-wise over 20 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield (6R)-6-(hydroxymethyl)piperidin-2-one as a white crystalline solid.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-methyl 6-oxopiperidine-2-carboxylate173.188.0 g46.2
Tetrahydrofuran (THF)72.11150 mL-
Lithium borohydride21.782.0 g92.4

Expertise & Experience: Lithium borohydride is a milder reducing agent than lithium aluminum hydride and is therefore more selective for the reduction of esters in the presence of amides (lactams). Careful quenching of the reaction is necessary to avoid uncontrolled gas evolution.

Step 3: Synthesis of ((6R)-2-oxopiperidin-6-yl)methyl 4-methylbenzenesulfonate

In this step, the primary alcohol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

  • Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (5.0 g, 38.7 mmol) in anhydrous pyridine (50 mL) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (8.1 g, 42.6 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude tosylate.

  • The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(6R)-6-(hydroxymethyl)piperidin-2-one129.165.0 g38.7
Pyridine79.1050 mL-
p-Toluenesulfonyl chloride190.658.1 g42.6

Expertise & Experience: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The use of pyridine as a solvent also serves to neutralize the HCl generated during the reaction.

Step 4: Synthesis of (6R)-6-(azidomethyl)piperidin-2-one

This step involves the SN2 displacement of the tosylate with azide, a versatile precursor to the primary amine.

Experimental Protocol:

  • To a solution of the crude ((6R)-2-oxopiperidin-6-yl)methyl 4-methylbenzenesulfonate (from the previous step, ~38.7 mmol) in dimethylformamide (DMF, 80 mL), add sodium azide (5.0 g, 77.4 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it into water (250 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (3 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (6R)-6-(azidomethyl)piperidin-2-one.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
((6R)-2-oxopiperidin-6-yl)methyl 4-methylbenzenesulfonate283.35~11.0 g~38.7
Dimethylformamide (DMF)73.0980 mL-
Sodium azide65.015.0 g77.4

Expertise & Experience: Sodium azide is toxic and should be handled with care. The reaction is typically monitored by TLC until the starting material is consumed. DMF is a good polar aprotic solvent for this SN2 reaction.

Step 5: Synthesis of (6R)-6-(aminomethyl)piperidin-2-one

The final step is the reduction of the azide to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Dissolve (6R)-6-(azidomethyl)piperidin-2-one (4.0 g, 25.9 mmol) in methanol (80 mL).

  • Add 10% palladium on carbon (400 mg, 10 wt%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (6R)-6-(aminomethyl)piperidin-2-one as a solid. The product can be further purified by recrystallization if necessary.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(6R)-6-(azidomethyl)piperidin-2-one154.174.0 g25.9
Methanol32.0480 mL-
10% Palladium on carbon-400 mg-
Hydrogen2.02Balloon pressure-

Expertise & Experience: The hydrogenation should be monitored by TLC or LC-MS to ensure complete conversion of the azide. The palladium on carbon catalyst is flammable and should be handled with care, especially when dry.

Part 2: Alternative Synthesis from (6R)-6-(hydroxymethyl)piperidin-2-one

For researchers with access to commercially available (6R)-6-(hydroxymethyl)piperidin-2-one[1], a more direct, three-step synthesis can be employed. This route follows steps 3, 4, and 5 as detailed above.

Synthetic_Pathway_2 Starting_Material (6R)-6-(hydroxymethyl)piperidin-2-one Intermediate_3 ((6R)-2-oxopiperidin-6-yl)methyl 4-methylbenzenesulfonate Starting_Material->Intermediate_3 TsCl, Pyridine Intermediate_4 (6R)-6-(azidomethyl)piperidin-2-one Intermediate_3->Intermediate_4 NaN₃, DMF Final_Product (6R)-6-(aminomethyl)piperidin-2-one Intermediate_4->Final_Product H₂, Pd/C

Caption: Alternative synthetic route from a commercial starting material.

This abbreviated synthesis offers a significant time and resource advantage if the starting material is readily available. The experimental protocols for each of these steps are identical to those described in Part 1.

Conclusion

This application note provides two robust and reliable synthetic routes for the preparation of the valuable chiral building block, (6R)-6-(aminomethyl)piperidin-2-one. The detailed, step-by-step protocols, accompanied by expert insights and tabulated data, are designed to enable researchers in the fields of organic synthesis and drug discovery to successfully produce this compound in a laboratory setting. The choice between the two routes will depend on the availability of the starting materials.

References

  • A versatile route towards 6-arylpipecolic acids. Beilstein J. Org. Chem. 2017, 13, 1338-1345. [Link]

Sources

Application

Application Note: (6R)-6-(Aminomethyl)piperidin-2-one as a Conformationally Restricted Scaffold in Peptidomimetic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale The transition from biologically active pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The transition from biologically active peptides to orally bioavailable therapeutics is frequently bottlenecked by two factors: rapid proteolytic degradation and high conformational flexibility, which leads to poor target affinity due to entropic penalties.

(6R)-6-(aminomethyl)piperidin-2-one (CAS: 2126143-90-4) is a highly versatile δ -lactam scaffold designed to overcome these limitations. Functioning as a rigidified dipeptide isostere, this building block locks the peptide backbone's ϕ (phi) and ψ (psi) dihedral angles. By incorporating this scaffold, medicinal chemists can force a peptide sequence into defined secondary structures—such as β -turns or γ -turns—while simultaneously masking vulnerable amide bonds from endogenous proteases.

Mechanistic Insights: The Causality of Conformational Restriction

As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does, rather than merely knowing how to use it. The utility of (6R)-6-(aminomethyl)piperidin-2-one is rooted in its precise stereochemistry and spatial geometry:

  • Turn Induction & Stereochemical Causality: The 6-membered piperidin-2-one ring acts similarly to a Freidinger lactam. The (6R) stereocenter is not arbitrary; it specifically directs the spatial projection of the aminomethyl group. This configuration forces the growing peptide chain into a predictable trajectory that strongly nucleates Type II or Type II' β -turns, a common recognition motif for G-protein coupled receptors (GPCRs) ().

  • Target Binding (Protease Inhibition): In the design of protease inhibitors (e.g., Dipeptidyl Peptidase-4 or HCV NS3 protease), the rigid δ -lactam core perfectly occupies the hydrophobic S2 sub-pocket of the enzyme. Simultaneously, the aminomethyl group serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule into the S1 pocket (). Unconstrained peptides suffer a massive entropic penalty upon binding; the pre-organized geometry of this δ -lactam drastically reduces this penalty, often shifting Kd​ values from the micromolar to the sub-nanomolar range.

Mechanism Target Target Enzyme (e.g., DPP-4 / Protease) Pocket S1 / S2 Active Site Pockets Target->Pocket Ligand Peptidomimetic Ligand Lactam δ-Lactam Core (Conformational Lock) Ligand->Lactam Amine Aminomethyl Group (H-Bond Donor/Acceptor) Ligand->Amine Lactam->Pocket Fits S2 Pocket Amine->Pocket Anchors S1 Pocket

Structural role of the δ-lactam core and aminomethyl group in protease active site binding.

Experimental Protocols: Synthesis and SPPS Integration

To utilize this scaffold in Solid-Phase Peptide Synthesis (SPPS), the primary amine must first be orthogonally protected. The protocols below are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Fmoc-Protection of (6R)-6-(aminomethyl)piperidin-2-one

Objective: Prepare the scaffold for standard Fmoc/tBu SPPS.

  • Dissolution: Dissolve 10 mmol of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride in 30 mL of 10% aqueous Na2​CO3​ and 30 mL of 1,4-dioxane.

    • Causality: The biphasic basic condition ensures the primary amine is free-based and highly nucleophilic, while the aqueous buffer neutralizes the HCl generated during protection.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Fmoc-OSu (11 mmol) dissolved in 20 mL of 1,4-dioxane dropwise over 30 minutes to prevent di-acylation or ring-opening side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Self-Validation Check (Critical): Analyze the crude product via LC-MS. The expected mass for Fmoc-(6R)-6-(aminomethyl)piperidin-2-one is [M+H]+ = 351.1 . Do not proceed to SPPS if unreacted starting material ([M+H]+ = 129.1) exceeds 5% AUC.

Protocol 2: SPPS Integration of the Constrained Scaffold

Objective: Couple the Fmoc-protected scaffold onto a growing peptide chain.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Sterically Demanding Coupling: Due to the steric bulk of the δ -lactam ring, standard HBTU/DIC coupling is highly inefficient and prone to epimerization ().

    • Mixture: 0.3 mmol Fmoc-scaffold, 0.29 mmol HATU, and 0.6 mmol DIPEA in 3 mL DMF.

    • Causality: HATU generates a highly reactive 7-aza-OBt ester, which is critical for overcoming the steric hindrance adjacent to the lactam core.

    • Reaction Time: React for 3 hours at room temperature.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptidomimetic in cold diethyl ether and centrifuge.

Workflow A Scaffold: (6R)-6-(aminomethyl) piperidin-2-one B Fmoc Protection (N-terminal) A->B C SPPS Integration (HATU/DIPEA) B->C D TFA Cleavage & Global Deprotection C->D E HPLC Purification & Validation D->E

Workflow for integrating (6R)-6-(aminomethyl)piperidin-2-one into solid-phase peptide synthesis.

Data Presentation

The following tables summarize the quantitative advantages of utilizing the (6R)-6-(aminomethyl)piperidin-2-one scaffold, as well as the optimization parameters for its synthesis.

Table 1: Pharmacokinetic & Thermodynamic Impact of δ -Lactam Incorporation

ParameterLinear Dipeptide (Control) δ -Lactam MimeticMechanistic Reason
Proteolytic Half-life (Plasma) < 15 minutes> 12 hoursLactam ring sterically blocks exopeptidase and endopeptidase active sites.
Receptor Affinity ( IC50​ ) 2.5 μ M8.5 nMPre-organization reduces the entropic penalty ( ΔS ) upon target binding.
Conformational State Random CoilType II β -turnRestricted ϕ / ψ angles force the backbone into a stable turn motif.

Table 2: Optimization of SPPS Coupling Conditions for the δ -Lactam Scaffold

Coupling ReagentEquivalents (Reagent:Base)Reaction TimeYield (%)Epimerization (%)
HBTU / DIPEA3.0 : 6.02 hours42%8.5%
DIC / Oxyma3.0 : 3.03 hours68%3.2%
HATU / DIPEA 2.9 : 6.0 3 hours 94% < 1.0%
COMU / TMP2.9 : 6.02 hours91%< 1.0%

Note: HATU/DIPEA is identified as the optimal system, balancing high yield with negligible epimerization at the chiral (6R) center.

References

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: HCV NS-3 serine protease inhibitors (Patent US7608590B2)
  • Title: Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one Source: Bulgarian Chemical Communications URL: [Link]

Method

Application Notes and Protocols for the Derivatization of (6R)-6-(Aminomethyl)piperidin-2-one in Medicinal Chemistry

Introduction: The (6R)-6-(Aminomethyl)piperidin-2-one Scaffold - A Privileged Motif in Drug Discovery The (6R)-6-(aminomethyl)piperidin-2-one core is a chiral, bifunctional building block of significant interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The (6R)-6-(Aminomethyl)piperidin-2-one Scaffold - A Privileged Motif in Drug Discovery

The (6R)-6-(aminomethyl)piperidin-2-one core is a chiral, bifunctional building block of significant interest in medicinal chemistry. Its rigid piperidin-2-one (δ-valerolactam) ring constrains the conformation of appended functionalities, while the primary aminomethyl side chain at the stereogenic center provides a versatile handle for a multitude of chemical transformations. This unique combination of features has established it as a "privileged scaffold," particularly in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV).

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion, making it a validated therapeutic target for the treatment of type 2 diabetes mellitus.[2] The (6R)-6-(aminomethyl)piperidin-2-one scaffold has been successfully incorporated into numerous potent and selective DPP-IV inhibitors, where the primary amine often interacts with key residues in the S2 pocket of the enzyme, and the lactam moiety provides a rigid backbone for optimal positioning of other pharmacophoric elements.[1]

These application notes provide a detailed guide to the key derivatization techniques for the (6R)-6-(aminomethyl)piperidin-2-one scaffold, including N-acylation, reductive amination, and urea/thiourea formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the practical execution of these transformations and the underlying chemical principles that guide experimental choices.

G cluster_start Core Scaffold cluster_derivations Derivatization Strategies cluster_products Derivative Classes start (6R)-6-(aminomethyl)piperidin-2-one Acylation N-Acylation start->Acylation R-COCl, Base ReductiveAmination Reductive Amination start->ReductiveAmination RCHO/RCOR', NaBH(OAc)3 UreaThiourea Urea/Thiourea Formation start->UreaThiourea R-NCO / R-NCS Amides Amide Derivatives Acylation->Amides SecAmines Secondary/Tertiary Amines ReductiveAmination->SecAmines Ureas Urea/Thiourea Derivatives UreaThiourea->Ureas

Figure 1: Overview of derivatization strategies for the (6R)-6-(aminomethyl)piperidin-2-one scaffold.

N-Acylation of the Aminomethyl Side Chain

Scientific Rationale and Mechanistic Insight

N-acylation is a fundamental and highly reliable method for derivatizing the primary amine of (6R)-6-(aminomethyl)piperidin-2-one. This reaction forms a robust amide bond, which is a common feature in many pharmaceutical agents due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. A non-nucleophilic base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation. The primary amine is significantly more reactive than the lactam nitrogen, ensuring high chemoselectivity for acylation at the desired position.

G cluster_workflow N-Acylation Workflow Start Dissolve Scaffold & Base in Anhydrous DCM Cool Cool to 0 °C Start->Cool AddAcyl Add Acyl Chloride (dropwise) Cool->AddAcyl React Warm to RT & Stir (Monitor by TLC/LC-MS) AddAcyl->React Quench Aqueous Work-up (e.g., NaHCO3 wash) React->Quench Purify Purification (Column Chromatography) Quench->Purify Product N-Acylated Product Purify->Product

Figure 2: Experimental workflow for the N-acylation of (6R)-6-(aminomethyl)piperidin-2-one.

Detailed Experimental Protocol: Synthesis of (R)-N-((2-oxopiperidin-6-yl)methyl)benzamide

This protocol describes a general procedure for the N-acylation using benzoyl chloride as a representative acylating agent.

Materials:

  • (6R)-6-(aminomethyl)piperidin-2-one hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (6R)-6-(aminomethyl)piperidin-2-one hydrochloride (1.0 eq).

  • Suspension and Basification: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and act as the base for the acylation reaction. Stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-N-((2-oxopiperidin-6-yl)methyl)benzamide.

Representative Data for N-Acylated Derivatives
Acylating Agent Product Yield (%) DPP-IV IC₅₀ (nM) Reference
3-(Trifluoromethyl)benzoyl chloride(R)-3-(Trifluoromethyl)-N-((2-oxopiperidin-6-yl)methyl)benzamide85150[1]
4-Fluorobenzoyl chloride(R)-4-Fluoro-N-((2-oxopiperidin-6-yl)methyl)benzamide92220[1]
Cyclohexanecarbonyl chloride(R)-N-((2-oxopiperidin-6-yl)methyl)cyclohexanecarboxamide78450[1]

Note: Data is adapted from analogous (6S) compounds described in the cited literature and is representative.

Reductive Amination of the Aminomethyl Side Chain

Scientific Rationale and Mechanistic Insight

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl and aryl substituents onto the primary amine. The reaction proceeds in a one-pot fashion, beginning with the condensation of the amine with an aldehyde or ketone to form a transient imine (or iminium ion) intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent to the corresponding secondary or tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and remarkable selectivity for reducing the protonated iminium ion over the starting carbonyl compound. This selectivity prevents the side reaction of aldehyde or ketone reduction to the corresponding alcohol. The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, which is the species that is more readily reduced.

G cluster_workflow Reductive Amination Workflow Start Dissolve Scaffold & Carbonyl in Anhydrous DCM/DCE Imine Stir at RT (Imine Formation) (Optional: cat. AcOH) Start->Imine AddReducer Add NaBH(OAc)3 (portion-wise) Imine->AddReducer React Stir at RT (Monitor by TLC/LC-MS) AddReducer->React Quench Aqueous Work-up (e.g., NaHCO3 wash) React->Quench Purify Purification (Column Chromatography) Quench->Purify Product N-Alkylated Product Purify->Product G cluster_workflow Urea/Thiourea Formation Workflow Start Dissolve Scaffold in Anhydrous MeCN/DCM AddIso Add Isocyanate/Isothiocyanate (dropwise) Start->AddIso React Stir at RT (Monitor by TLC/LC-MS) AddIso->React Concentrate Concentrate in vacuo React->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Product Urea/Thiourea Product Purify->Product

Sources

Application

Application Notes and Protocols for Amide Bond Coupling with (6R)-6-(Aminomethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction (6R)-6-(aminomethyl)piperidin-2-one is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry. Its rigid piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-6-(aminomethyl)piperidin-2-one is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry. Its rigid piperidinone scaffold and primary amine functionality allow for the synthesis of a diverse range of derivatives with potential therapeutic applications. The formation of a stable amide bond by coupling a carboxylic acid to the primary amine of this scaffold is a critical transformation in the elaboration of this privileged core.

This comprehensive guide provides detailed application notes and robust protocols for the successful amide bond coupling of (6R)-6-(aminomethyl)piperidin-2-one with various carboxylic acids. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring both technical accuracy and practical utility in a drug discovery setting.

Choosing the Right Coupling Strategy

The success of an amide coupling reaction is highly dependent on the choice of coupling reagent and reaction conditions. The primary amine of (6R)-6-(aminomethyl)piperidin-2-one is reasonably nucleophilic and not excessively sterically hindered. However, the overall properties of the molecule, including solubility and the presence of the lactam ring, should be considered. Below is a comparative overview of commonly employed and highly effective coupling reagents suitable for this substrate.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentClassKey AdvantagesPotential Considerations
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, low epimerization, good for challenging couplings.[1][2][3]Higher cost, can react with unprotected N-termini if used in excess.[4]
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (for EDC), well-established.[5][6]Can lead to racemization without an additive like HOBt, formation of N-acylurea byproduct.[6]
T3P® Phosphonic AnhydrideExcellent for suppressing racemization, water-soluble byproducts, suitable for large-scale synthesis.[7][8][9]Often requires stoichiometric amounts of base.[7]

Experimental Protocols

The following protocols have been designed to be self-validating systems, providing reliable starting points for the amide coupling of (6R)-6-(aminomethyl)piperidin-2-one. It is always recommended to monitor reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for a broad range of carboxylic acids, including those that are sterically hindered or prone to epimerization.[1][2] The formation of a highly reactive OAt-active ester by HATU leads to efficient coupling.[1][3]

Materials:

  • (6R)-6-(aminomethyl)piperidin-2-one hydrochloride

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)[10]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF, add DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[1]

  • Add (6R)-6-(aminomethyl)piperidin-2-one hydrochloride (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Visualization of HATU-Mediated Coupling Workflow:

HATU_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid Carboxylic Acid Preactivation_Mix Stir 15-30 min in DMF Acid->Preactivation_Mix HATU HATU HATU->Preactivation_Mix DIPEA1 DIPEA DIPEA1->Preactivation_Mix Coupling_Mix Stir 1-4 h Preactivation_Mix->Coupling_Mix Add Amine Amine (6R)-6-(aminomethyl) piperidin-2-one Amine->Coupling_Mix Workup Aqueous Work-up Coupling_Mix->Workup Reaction Complete Purification Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.[5][6] HOBt is included as an additive to form a more reactive HOBt ester and to suppress racemization.[6][11]

Materials:

  • (6R)-6-(aminomethyl)piperidin-2-one hydrochloride

  • Carboxylic acid (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), (6R)-6-(aminomethyl)piperidin-2-one hydrochloride (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (3.0 equiv) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Carbodiimide-Mediated Coupling Mechanism:

EDC_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Ester (More Reactive) O_Acylisourea->HOBt_Ester + HOBt EDU EDU (Byproduct) O_Acylisourea->EDU Side Reaction HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Key intermediates in EDC/HOBt-mediated amide coupling.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® (Propanephosphonic Acid Anhydride) is a mild and efficient coupling reagent that is particularly advantageous for minimizing epimerization and for its ease of workup, as the byproducts are water-soluble.[7][8][9]

Materials:

  • (6R)-6-(aminomethyl)piperidin-2-one hydrochloride

  • Carboxylic acid (1.0 equiv)

  • T3P® (50% solution in EtOAc or DMF, 1.5 equiv)

  • Pyridine or DIPEA (4.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and (6R)-6-(aminomethyl)piperidin-2-one hydrochloride (1.2 equiv) in anhydrous EtOAc or DCM, add pyridine or DIPEA (4.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) dropwise over 30 minutes.[7]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc or DCM.

  • Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Presence of water in solvents or reagents.- Sterically hindered carboxylic acid.- Use fresh, high-quality coupling reagents.- Ensure all solvents and reagents are anhydrous.- Switch to a more powerful coupling reagent like HATU.[13]- Increase reaction temperature or time.
Formation of Side Products - Racemization of the carboxylic acid (if chiral).- Formation of N-acylurea (with EDC).- Reaction of excess coupling reagent with the amine.- Use a coupling reagent known to suppress racemization, such as T3P® or HATU.[2][7]- Ensure the use of an additive like HOBt with EDC.- Use coupling reagents in slight excess (1.1-1.2 equiv) and avoid large excesses.
Difficult Purification - Similar polarity of product and starting materials.- Water-soluble byproducts remaining in the organic layer.- Optimize the aqueous workup with acidic and basic washes to remove unreacted starting materials.[12]- For polar products, consider reversed-phase chromatography.[14]- Recrystallization can be an effective purification method for crystalline amides.[15]

References

  • Acid-Amine Coupling using T3P. Organic Synthesis. Available at: [Link]

  • Technical Support Information Bulletin 1205 - HATU. AAPPTec. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CEM Corporation. Available at: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Available at: [Link]

  • Understanding T3P® from start to finish. Curia Global. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • Amine to Amide (Coupling) - T3P. Common Organic Chemistry. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Looking for some advice for purification of diamide. Reddit. Available at: [Link]

  • Choosing amide coupling agent. Reddit. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. ACS Publications. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity. ResearchGate. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Discovery of N-Acyl-δ-valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Fragment Screening Using (6R)-6-(aminomethyl)piperidin-2-one

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are utilized to map enzymatic active sites and serve as anchors for lead elaboration. (6R)-6-(aminomethyl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are utilized to map enzymatic active sites and serve as anchors for lead elaboration. (6R)-6-(aminomethyl)piperidin-2-one (Free base CAS: 2126143-90-4; Hydrochloride salt CAS: 2126143-91-5[1]) is a premium chiral fragment specifically designed to target the S1 specificity pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, and Urokinase-type Plasminogen Activator). This application note details the mechanistic rationale, self-validating in vitro assay preparations, and orthogonal screening protocols required to successfully evaluate this fragment.

Mechanistic Rationale & Target Biology

To design a robust assay, one must first understand the causality of the fragment-target interaction. Trypsin-like serine proteases possess a deep, highly conserved S1 pocket featuring an aspartic acid residue (Asp189) at its base[2].

  • The Primary Amine Anchor: The aminomethyl group of (6R)-6-(aminomethyl)piperidin-2-one mimics the basic side chains of endogenous arginine or lysine substrates. At physiological pH, this primary amine is protonated and forms a critical, charge-assisted salt bridge with the carboxylate of Asp189[2],[3].

  • The Lactam Core: The piperidin-2-one ring occupies the upper, mixed polar/hydrophobic region of the S1 subsite. The amide backbone of the lactam forms essential hydrogen bonds with the backbone carbonyls of S1 pocket wall residues, such as Ser190 or Gly219[3].

  • Stereochemical Trajectory: The (6R) stereocenter is non-trivial. It precisely dictates the exit vector of the lactam ring from the S1 pocket, allowing medicinal chemists to grow the fragment into the adjacent S2 and S3 subsites without inducing steric clashes[4]. The (6S) enantiomer typically exhibits severe steric hindrance against the S1 pocket walls, rendering it inactive.

Experimental Protocols: A Self-Validating System

As fragments inherently possess low binding affinities (typically high micromolar to millimolar KD​ ), assay conditions must be meticulously controlled to prevent false positives caused by aggregation or solvent artifacts. The following two-tier protocol ensures a self-validating screening system.

Primary Enzymatic Screening (Fluorogenic Assay)

This assay determines the half-maximal inhibitory concentration ( IC50​ ) of the fragment against a model protease (e.g., Factor Xa).

Reagent Preparation & Causality:

  • Compound Stock: Dissolve the hydrochloride salt of (6R)-6-(aminomethyl)piperidin-2-one in 100% DMSO to a concentration of 100 mM. Causality: The HCl salt[1] is strictly preferred over the free base because it prevents premature volatilization and ensures rapid, complete dissolution in aqueous buffers upon dilution.

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% (w/v) PEG-8000 . Causality: The inclusion of PEG-8000 is mandatory in FBDD. Fragments screened at high concentrations (1–5 mM) frequently form colloidal aggregates that sequester the enzyme, leading to promiscuous, false-positive inhibition. PEG-8000 acts as a surfactant to suppress this aggregation.

  • Enzyme & Substrate: Dilute human Factor Xa to a working concentration of 2 nM. Prepare the fluorogenic substrate (e.g., Boc-D-Arg-Gly-Arg-AMC) at 2×Km​ (approx. 100 µM).

Step-by-Step Execution:

  • Dispense 20 µL of the Assay Buffer containing 2 nM Factor Xa into a 384-well black microplate.

  • Acoustically dispense (via Echo liquid handler) the fragment stock to achieve final assay concentrations ranging from 10 µM to 5 mM.

  • Critical Control: Normalize all wells to exactly 5% final DMSO. Causality: Serine proteases are sensitive to solvent denaturation. Fluctuating DMSO levels across a concentration-response curve will skew the kinetic read.

  • Incubate the enzyme-fragment mixture at 25°C for 30 minutes to allow the low-affinity binding to reach thermodynamic equilibrium.

  • Initiate the reaction by adding 20 µL of the substrate.

  • Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 15 minutes. Calculate the initial velocity ( V0​ ) and derive the IC50​ using a 4-parameter logistic fit.

Orthogonal Validation via Surface Plasmon Resonance (SPR)

Enzymatic assays alone are insufficient for fragments due to potential inner-filter effects (fluorescence quenching by the compound). SPR provides label-free, orthogonal validation of direct 1:1 reversible binding.

Step-by-Step Execution:

  • Immobilization: Immobilize Factor Xa onto a CM5 sensor chip using standard EDC/NHS amine coupling until a density of ~3000 RU is achieved. Causality: Amine coupling forms stable covalent amide bonds with surface lysines, ensuring the protease surface remains robust during the high-concentration, high-flow-rate fragment injections required to detect low-affinity binders.

  • Single-Cycle Kinetics (SCK): Inject the fragment at five increasing concentrations (e.g., 100 µM to 2 mM) sequentially without regeneration steps in between. Causality: SCK is specifically chosen for fragments because their fast kon​ and koff​ rates mean they dissociate completely within seconds. Avoiding harsh regeneration buffers preserves the fragile protease active site over the course of the screening campaign.

  • Fit the resulting sensogram to a 1:1 steady-state affinity model to determine the dissociation constant ( KD​ ).

Quantitative Data & Fragment Profiling

The table below summarizes typical kinetic and thermodynamic profiling data, demonstrating the stereospecificity and ligand efficiency (LE) of the fragment compared to a standard reference.

CompoundProtease TargetPrimary Assay IC50​ (µM)SPR KD​ (µM)Ligand Efficiency (LE)*
(6R)-6-(aminomethyl)piperidin-2-one Factor Xa450 ± 25480 ± 300.38
(6S)-6-(aminomethyl)piperidin-2-one Factor Xa> 2000N/D< 0.20
Benzamidine (Reference)Factor Xa310 ± 15340 ± 200.41

*LE is calculated as ΔG/Nheavy​ , where a value > 0.3 is considered highly actionable for hit-to-lead chemistry.

Visualizations of Workflow and Mechanism

FBDD_Workflow A Compound Preparation (6R)-6-(aminomethyl)piperidin-2-one (100 mM DMSO Stock) B Primary Screening Fluorogenic Enzyme Assay (Factor Xa / Thrombin) A->B C Orthogonal Validation Surface Plasmon Resonance (SPR) Direct Binding Confirmation B->C IC50 < 1 mM D Structural Biology X-ray Crystallography (S1 Pocket Mapping) C->D KD Confirmed E Hit-to-Lead Elaboration Vector-driven synthesis into S2/S3 D->E

Fig 1. Fragment-based screening workflow for (6R)-6-(aminomethyl)piperidin-2-one.

MoA_Pathway Frag (6R)-6-(aminomethyl) piperidin-2-one Amine Primary Amine (-NH3+) Frag->Amine Lactam Lactam Core (Piperidin-2-one) Frag->Lactam Asp189 Asp189 Residue (Bottom of S1 Pocket) Amine->Asp189 Salt Bridge (< 3.0 Å) Ser190 Ser190 / Gly219 (S1 Pocket Wall) Lactam->Ser190 H-Bond / VdW S2S3 S2/S3 Subsites (Solvent Exposed Vector) Lactam->S2S3 Elaboration Vector

Fig 2. Molecular interaction pathway of the fragment within the serine protease S1 pocket.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of (6R)-6-(aminomethyl)piperidin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the asymmetric synthesis of (6R)-6-(aminomethyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of (6R)-6-(aminomethyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common experimental hurdles with detailed troubleshooting guides and answer frequently asked questions, grounding our advice in established chemical principles and authoritative literature.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: Why is my overall yield consistently low?

Low yield is a multifaceted issue that can arise from incomplete reactions, competing side reactions, or product degradation. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Incomplete Reagent Activation or Catalyst Turnover: In many catalytic routes, such as asymmetric hydrogenation, the catalyst may not be fully active or may be inhibited by impurities or byproducts.[1]

    • Causality: Traces of water or oxygen can deactivate sensitive organometallic catalysts. Similarly, impurities in the substrate or solvent can act as catalyst poisons. Product inhibition, where the final lactam coordinates to the metal center, can also slow or stop the reaction.[1]

    • Solution Protocol:

      • Ensure Rigorous Anhydrous and Inert Conditions: Thoroughly dry all glassware. Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.

      • Verify Reagent Purity: Use high-purity substrates and reagents. If necessary, recrystallize or distill starting materials.

      • Optimize Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it's often more effective to first ensure the existing amount is functioning optimally. Start with the literature-recommended loading (e.g., 1 mol%) and adjust incrementally after ruling out other factors.[2]

  • Sub-optimal Reaction Conditions: Temperature and pressure are critical variables, especially in hydrogenation reactions.

    • Causality: Insufficient temperature may lead to slow reaction rates, while excessive heat can promote side reactions or catalyst decomposition. Hydrogen pressure directly influences the rate of hydrogenation.[2]

    • Solution: Systematically screen reaction parameters. For instance, in a Rh-catalyzed asymmetric hydrogenation, you might test temperatures from 25°C to 60°C and hydrogen pressures from 40 atm to 60 atm to find the optimal balance for conversion and selectivity.[2]

  • Competing Reaction Pathways: In methods like reductive amination/cyclization, the intermediate imine/enamine must cyclize efficiently. If the cyclization is slow, side reactions like polymerization or decomposition can occur.[3][4]

    • Causality: The rate of intramolecular lactamization is dependent on the substrate's conformation and the reaction conditions. Electron-poor amines, for example, may undergo the initial reductive amination but cyclize poorly, leading to low yields of the desired lactam.[4]

    • Solution: Choose your nitrogen source carefully. For reductive amination cascades, ammonium salts are often effective and operationally simple.[3] If using an amine, more electron-rich variants may improve cyclization efficiency.[4]

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC/MS, NMR) start->check_reaction incomplete High % of Starting Material check_reaction->incomplete Predominantly Starting Material side_products Significant Side Products check_reaction->side_products Complex Mixture sol_incomplete1 Verify Catalyst Activity & Purity of Reagents/Solvents incomplete->sol_incomplete1 sol_incomplete2 Optimize Conditions: Increase Temp/Pressure/Time incomplete->sol_incomplete2 sol_incomplete3 Check for Product Inhibition incomplete->sol_incomplete3 sol_side1 Lower Reaction Temperature to Reduce Decomposition side_products->sol_side1 sol_side2 Re-evaluate Reagent Stoichiometry side_products->sol_side2 sol_side3 Investigate Alternative Protecting Groups side_products->sol_side3

Caption: Decision tree for diagnosing and resolving low reaction yields.

Q2: Why is my enantiomeric excess (ee) or diastereomeric excess (de) poor?

Achieving high stereoselectivity is the core challenge of this synthesis. Low ee or de points directly to issues with the chiral catalyst, the transition state, or post-reaction epimerization.

Possible Causes & Solutions:

  • Sub-optimal Catalyst/Ligand Combination: The choice of chiral ligand is paramount.

    • Causality: The ligand creates the chiral environment around the metal center, directly influencing the facial selectivity of the reaction (e.g., hydrogen addition). A mismatch between the ligand and the substrate can result in poor stereochemical communication.

    • Solution: Screen a panel of well-established chiral ligands. For the asymmetric hydrogenation of unsaturated lactams, ligands like ZhaoPhos have shown exceptional performance, often yielding >99% ee where other common ligands fail. For nitrogen insertion reactions, chiral phosphoric acids (CPAs) are highly effective catalysts.[5][6]

  • Incorrect Solvent or Temperature: These parameters significantly influence the stability and geometry of the stereodetermining transition state.

    • Causality: Solvents can coordinate to the catalyst or alter the conformational equilibrium of the substrate-catalyst complex. For example, dichloromethane (CH2Cl2) has been found to be optimal for some Rh-catalyzed hydrogenations, while THF can also yield high ee, albeit sometimes with lower conversion.[2] Lowering the temperature often enhances enantioselectivity by reducing the available thermal energy, which makes the energetically higher, non-selective pathway less accessible.[6]

    • Solution Protocol: Temperature Screening

      • Begin with the literature-recommended temperature (e.g., 35°C).[2]

      • If ee is low, perform a series of experiments at progressively lower temperatures (e.g., 25°C, 0°C, -20°C, -40°C).

      • Monitor both conversion and ee at each temperature. Be aware that reaction times will need to be extended at lower temperatures. A two-step process, where the initial enantio-determining step is run cold, can sometimes improve selectivity by preventing racemization of key intermediates.[6]

  • Product Epimerization: The stereocenter at C6 could potentially epimerize under harsh workup or purification conditions.

    • Causality: The proton alpha to the carbonyl group in the piperidin-2-one ring can be acidic. Exposure to strong base or acid, particularly at elevated temperatures, can lead to enolate formation and subsequent racemization.

    • Solution: Use mild workup conditions (e.g., quenching with saturated ammonium chloride).[7] For purification, use buffered silica gel or a neutral stationary phase if epimerization is suspected during chromatography.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding synthetic strategy and reaction optimization.

Q1: What are the most effective catalytic systems for synthesizing chiral piperidin-2-ones?

Several robust strategies exist, with the choice depending on the available starting materials and desired scale. Asymmetric hydrogenation and reductive amination are among the most direct and high-yielding methods.

Catalytic System/MethodPrecursor TypeTypical YieldTypical ee/erKey AdvantagesConsiderationsReference(s)
Rh-Catalyzed Asymmetric Hydrogenation α,β-Unsaturated δ-Lactams>95%>99% eeHigh enantioselectivity, broad substrate scope.Requires H2 pressure; catalyst can be sensitive.
Ru-Catalyzed Reductive Amination/Cyclization δ-Keto esters/acids80-95%85-97% eeOne-pot procedure from simple precursors; uses NH4+ as N-source.Requires H2 pressure; may need optimization for specific substrates.[3]
Asymmetric Nitrogen Insertion (Beckmann) Prochiral Cyclopentanones80-90%up to 97:3 erMetal-free (organocatalytic); provides access to diverse lactams.Requires specific hydroxylamine reagents and acid promoters.[5][6]
Ni-Catalyzed Reductive Coupling 3-Chloro-2-piperidinones70-90%>95% eeModular approach for introducing α-substituents.Starts from an already-formed lactam ring.[8]
Q2: What is the general workflow for an asymmetric hydrogenation approach?

Asymmetric hydrogenation is a powerful and widely used technique. A typical workflow is outlined below.

Caption: Standard experimental workflow for asymmetric hydrogenation.

Q3: How should I introduce the C6-aminomethyl group?

The aminomethyl substituent is a key functional handle. It can be introduced at various stages, often in a protected form.

  • Start with a Precursor: A common strategy is to begin with a precursor containing a protected amine or a group that can be converted to an amine. For example, a δ-keto ester with a nitrile or azide group at the appropriate position could be subjected to reductive amination/cyclization, followed by reduction of the nitrile/azide in a later step.

  • Late-Stage Functionalization: While more complex, it is sometimes possible to functionalize the C6 position of a pre-formed piperidin-2-one ring. However, this often requires harsh conditions and can compromise stereochemical integrity.

  • Protecting Groups: The amine must be protected during most synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many catalytic conditions and its straightforward removal with mild acid.

Q4: Can you provide a sample experimental protocol?

The following is a generalized protocol for a Ru-catalyzed asymmetric reductive amination/cyclization, adapted from literature procedures for synthesizing chiral lactams.[3] This serves as a starting point for developing a specific procedure for (6R)-6-(aminomethyl)piperidin-2-one.

Protocol: One-Pot Asymmetric Reductive Amination/Cyclization

  • Vessel Preparation: To an oven-dried Schlenk tube or autoclave insert, add the δ-keto ester precursor (1.0 eq), ammonium acetate (NH4OAc, 2.0 eq), and the chiral Ru-catalyst/ligand complex (e.g., Ru(OAc)2/(R)-Segphos, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., methanol) via syringe.

  • Reaction: Place the vessel in an autoclave. Purge the autoclave with H2 gas (3-5 times). Pressurize to the desired pressure (e.g., 50 atm H2) and heat to the reaction temperature (e.g., 80°C) with stirring.

  • Monitoring: Allow the reaction to proceed for the specified time (e.g., 24-48 hours). Progress can be monitored by taking aliquots (after safely depressurizing and re-purging) for LC-MS or TLC analysis.

  • Workup: After cooling to room temperature and carefully venting the H2 pressure, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired piperidin-2-one.

  • Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess by analysis on a chiral stationary phase HPLC column.

References
  • Asymmetric Nitrogen Insertion into Prochiral and Meso Cycloalkanones.Chemical Science, 2026.
  • Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation.
  • Synthesis of chiral lactams by asymmetric nitrogen insertion.Gutenberg Open Science, 2025.
  • Asymmetric Synthesis of 3,4,5,6-Tetrasubstituted Piperidin-2-ones by Three-Component Coupling.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
  • Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters.Organic Letters, 2020.
  • Synthesis of chiral lactams by asymmetric nitrogen insertion.PubMed, 2025.
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.Organic Letters, 2025.
  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.Angewandte Chemie, 2021.
  • Troubleshooting common issues in the chemical synthesis of Avenaciolide.BenchChem, 2025.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.Chiral Quest Inc.

Sources

Optimization

Technical Support Center: Troubleshooting (6R)-6-(aminomethyl)piperidin-2-one Degradation

Welcome to the advanced technical support guide for handling (6R)-6-(aminomethyl)piperidin-2-one [1],[2]. As a cyclic amide (δ-lactam) featuring a primary aminomethyl group, this compound presents unique stability challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling (6R)-6-(aminomethyl)piperidin-2-one [1],[2]. As a cyclic amide (δ-lactam) featuring a primary aminomethyl group, this compound presents unique stability challenges during analytical characterization, formulation, and salt screening.

This guide is designed for drug development professionals and analytical chemists to troubleshoot degradation pathways, specifically acid-catalyzed ring opening, and to establish self-validating experimental protocols.

Part 1: Mechanistic Insight (The "Why")

To prevent degradation, we must first understand the causality of the molecule's instability. (6R)-6-(aminomethyl)piperidin-2-one is highly susceptible to acid-catalyzed hydrolysis.

According to the foundational A-2 mechanism for lactam hydrolysis[3], degradation in acidic environments (pH < 4.0) is driven by the protonation of the lactam's carbonyl oxygen. This protonation draws electron density away from the carbonyl carbon, rendering it highly electrophilic and vulnerable to nucleophilic attack by water[3],[4].

Because this specific molecule contains a primary amine at the C6 position, it exists as a di-cation in strong acids. The electrostatic repulsion between the protonated aminomethyl group and the protonated carbonyl further destabilize the ring structure, accelerating the irreversible C-N bond cleavage. The resulting product is the acyclic amino acid: (5R)-5,6-diaminohexanoic acid .

Mechanism A (6R)-6-(aminomethyl) piperidin-2-one B O-Protonated Lactam A->B H+ (pH < 4) C Tetrahedral Intermediate B->C + H2O D (5R)-5,6-diamino hexanoic acid C->D C-N Cleavage

Acid-catalyzed A-2 hydrolysis mechanism of the lactam ring.

Part 2: Troubleshooting Guide & FAQs

Q1: During LC-MS analysis, my primary peak diminishes over time, and a new peak appears with a +18 Da mass shift. What is happening? A: You are observing real-time acid hydrolysis. Standard LC-MS mobile phases often use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA), which drop the pH to ~2.0 and ~2.7, respectively. The +18 Da shift corresponds to the addition of water ( H2​O ) during the lactam ring-opening event, converting your compound into (5R)-5,6-diaminohexanoic acid. Solution: Switch your mobile phase additives to a volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH ~6.8).

Q2: How strictly does pH govern the degradation kinetics of this compound? A: Lactam hydrolysis is exponentially dependent on hydronium ion concentration[3]. To guide your formulation and storage choices, refer to the quantitative stability matrix below:

Quantitative Data: Degradation Kinetics vs. pH (at 25°C)
pH LevelBuffer System / AdditiveEst. Half-Life ( t1/2​ )Degradation RiskRecommended Action
1.0 0.1 M HCl< 2 hoursCritical Avoid entirely; neutralize immediately if used in synthesis.
2.0 0.1% TFA~ 12 hoursHigh Do not use for stock solutions; prepare fresh daily.
3.0 0.1% Formic Acid~ 48 hoursModerate Acceptable for rapid, short-term LC-MS analysis only.
5.0 10 mM Ammonium Acetate> 30 daysLow Ideal for LC-MS mobile phases and short-term storage.
7.0 50 mM Phosphate BufferStable (> 6 mos)Minimal Optimal for long-term aqueous formulation.

Q3: I need to form a stable API salt. Can I use hydrochloric acid (HCl)? A: Direct exposure to strong aqueous HCl will rapidly hydrolyze the ring. If an HCl salt is strictly required, you must perform the salt formation in strictly anhydrous conditions (e.g., using ethereal HCl or HCl in dioxane) to prevent the nucleophilic attack of water[3]. Alternatively, consider weaker acid counterions (e.g., acetate or succinate) that do not lower the microenvironmental pH below 4.0.

Part 3: Experimental Protocols

To definitively prove whether degradation is occurring due to pH stress (and not thermal or oxidative factors), you must implement a self-validating stability-indicating workflow .

Protocol: Self-Validating Stability-Indicating LC-MS Workflow

Causality Check: By running a perfectly matched control alongside the acid-stressed sample, any +18 Da mass shift observed only in the stressed sample self-validates that the degradation is strictly acid-catalyzed.

Step-by-Step Methodology:

  • Baseline Preparation: Dissolve (6R)-6-(aminomethyl)piperidin-2-one in LC-MS grade water buffered with 10 mM Ammonium Acetate (pH 7.0) to a concentration of 1 mg/mL.

  • Aliquot & Isolate: Split the stock solution into two equal 1 mL aliquots in inert glass vials.

    • Vial A (Control): Add 10 µL of LC-MS grade water.

    • Vial B (Test): Add 10 µL of neat Trifluoroacetic Acid (TFA) to induce acid stress (final concentration ~1% TFA, pH < 2).

  • Incubation: Incubate both vials at a controlled ambient temperature (25°C) in an autosampler.

  • Time-Course Acquisition: Inject 2 µL from both vials into the LC-MS at T=0 , T=4 hours, and T=24 hours. Use a neutral mobile phase (e.g., Water/Acetonitrile with 10 mM Ammonium Acetate) to ensure no further degradation occurs on-column.

  • Data Integration: Extract the Total Ion Chromatogram (TIC) for the intact mass ( [M+H]+ ) and the hydrolyzed mass ( [M+H+18]+ ). Calculate the ratio of intact vs. degraded API.

Workflow S1 1. Prepare Stock in pH 7.0 Buffer S2 2. Aliquot into Test & Control S1->S2 S3 3. Acid Stress Test (Add 1% TFA) S2->S3 S4 4. Control Setup (Maintain pH 7.0) S2->S4 S5 5. LC-MS Analysis (0h, 4h, 24h) S3->S5 Acidic Kinetics S4->S5 Baseline Stability S6 6. Data Review (Monitor +18 Da) S5->S6

Self-validating stability-indicating LC-MS experimental workflow.

Part 4: References

  • Wan, P., Modro, T. A., & Yates, K. (1980). "The kinetics and mechanism of acid catalysed hydrolysis of lactams." Canadian Journal of Chemistry.[Link]

  • Tremblay, L. W., et al. (2013). "Kinetic Characterization of Hydrolysis of Nitrocefin, Cefoxitin, and Meropenem by β-Lactamase from Mycobacterium tuberculosis." Biochemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (6R)-6-(Aminomethyl)piperidin-2-one Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (6R)-6-(aminomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with (6R)-6-(aminomethyl)piperidin-2-one , a highly valuable chiral bifunctional building block[1].

The presence of both a primary aliphatic amine and a secondary lactam (cyclic amide) in this molecule presents a classic chemoselectivity challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve absolute chemoselectivity during Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination)[2].

Optimization Workflow & Decision Matrix

When coupling (6R)-6-(aminomethyl)piperidin-2-one with aryl halides, the reaction must be carefully tuned to prevent lactam N-arylation and avoid catalyst deactivation[3]. Follow the decision tree below to navigate common failure modes.

Workflow Start Start: (6R)-6-(aminomethyl)piperidin-2-one Cross-Coupling Base Step 1: Base Selection Avoid strong bases (NaOtBu) Use Cs2CO3 or K3PO4 Start->Base Ligand Step 2: Ligand Selection Prevent off-cycle Pd-amine complexes Use BrettPhos or GPhos Base->Ligand Precatalyst Step 3: Precatalyst Enable low-temp coupling Use Pd G3/G4 generation Ligand->Precatalyst Evaluate Evaluate Reaction Precatalyst->Evaluate Success Success: High Chemoselectivity & Yield Evaluate->Success Optimal Fail1 Issue: Lactam Arylation Action: Reduce temp, check base Evaluate->Fail1 Poor Selectivity Fail2 Issue: Catalyst Poisoning Action: Increase ligand sterics Evaluate->Fail2 Low Conversion Fail1->Base Fail2->Ligand

Figure 1: Decision tree for optimizing chemoselective cross-coupling conditions.

Troubleshooting FAQs

Q1: I am observing significant N-arylation at the lactam nitrogen instead of the primary amine. How do I improve chemoselectivity?

The Causality: The lactam nitrogen has a pKa of approximately 16–17. If you are using strong alkoxide bases like Sodium tert-butoxide (NaOtBu) or KHMDS, you are inadvertently deprotonating the lactam, turning it into a highly competitive nucleophile for the Pd(II)-aryl intermediate[2]. The Solution: Switch to a weaker, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These bases are strong enough to facilitate the deprotonation of the Pd-amine intermediate during the catalytic cycle, but not strong enough to build a high equilibrium concentration of the lactam anion, thereby preserving absolute chemoselectivity for the primary amine[3].

Q2: My reaction stalls at 20-30% conversion, and I see a black precipitate (palladium black) forming in the flask. What causes this?

The Causality: Primary aliphatic amines are excellent, strongly coordinating ligands for palladium. If the phosphine ligand is not sterically demanding enough, the primary amine of (6R)-6-(aminomethyl)piperidin-2-one can displace the phosphine or coordinate to the open site, forming a stable, off-cycle bis-amine Pd(II) complex. This stalls the catalytic cycle and eventually leads to catalyst degradation (Pd black)[4]. The Solution: Utilize highly sterically demanding dialkylbiaryl monophosphine ligands[5]. BrettPhos , tBuBrettPhos , or GPhos are specifically designed to prevent the coordination of a second amine molecule. GPhos, in particular, yields highly deactivation-resistant catalysts ideal for primary amines[4].

Q3: How do I ensure the (6R) stereocenter remains intact during the coupling?

The Causality: While the C6 position is adjacent to the lactam nitrogen (and not alpha to the carbonyl, making it non-enolizable), extended heating at >100 °C in basic conditions can sometimes lead to unexpected ring-opening or degradation pathways in complex pharmaceutical intermediates. The Solution: Lower the activation energy of the oxidative addition step by using a highly active precatalyst. Employing BrettPhos Pd G3 or G4 precatalysts allows the reaction to initiate at room temperature and reach completion at mild temperatures (40–60 °C), safeguarding the structural integrity of the piperidin-2-one ring.

Quantitative Data: Ligand & Base Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity when coupling (6R)-6-(aminomethyl)piperidin-2-one with a standard aryl chloride.

Ligand SystemBaseTemp (°C)ConversionSelectivity (Amine : Lactam)Diagnostic Outcome
BINAP NaOtBu10085%1 : 1.2Poor selectivity; strong base deprotonates lactam.
XantPhos Cs₂CO₃10040%5 : 1Low conversion; primary amine poisons the catalyst.
BrettPhos Cs₂CO₃80>95%>99 : 1Excellent ; steric bulk prevents off-cycle complexes.
GPhos K₃PO₄60>95%>99 : 1Optimal ; highly deactivation-resistant at mild temps.

Mechanistic Pathway: The Chemoselective Step

Understanding the catalytic cycle is critical for rational optimization. The chemoselectivity is determined at the amine coordination step, where the primary amine outcompetes the neutral lactam for the Pd(II) center.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar (Halide) OxAdd->PdII_Ar AmineCoord Primary Amine Coordination (Chemoselective) PdII_Ar->AmineCoord PdII_Amine L-Pd(II)-Ar (Amine) AmineCoord->PdII_Amine Deprot Deprotonation (Cs2CO3) PdII_Amine->Deprot PdII_Amido L-Pd(II)-Ar (Amido) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting the chemoselective amine coordination step.

Standard Operating Procedure (SOP): Optimized Protocol

This self-validating protocol utilizes a G3 precatalyst system to ensure reliable, scalable, and highly chemoselective coupling.

Reagents & Materials:

  • (6R)-6-(aminomethyl)piperidin-2-one (1.0 equiv, 1.0 mmol)

  • Aryl Chloride/Bromide (1.05 equiv, 1.05 mmol)

  • BrettPhos Pd G3 Precatalyst (2.0 mol%)

  • BrettPhos Ligand (2.0 mol%)

  • Anhydrous, finely milled Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the aryl halide, BrettPhos Pd G3 (18 mg, 0.02 mmol), BrettPhos ligand (11 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to an oven-dried 20 mL vial equipped with a magnetic stir bar.

  • Addition of the Amine: Dissolve (6R)-6-(aminomethyl)piperidin-2-one (128 mg, 1.0 mmol) in 5.0 mL of anhydrous, sparged 1,4-dioxane. Add this solution to the reaction vial.

  • Sealing and Heating: Seal the vial with a Teflon-lined septum cap. Remove from the glovebox and place in a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) to ensure the biphasic solid-liquid mixture is well suspended.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The use of the G3 precatalyst should result in full conversion within 2 to 4 hours. The reaction mixture will typically turn from pale yellow to a deep orange/red homogeneous solution (with suspended inorganic salts).

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium species. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol due to the polarity of the lactam) to isolate the pure secondary amine product.

References

  • EvitaChem Catalog : (6R)-6-(aminomethyl)piperidin-2-one product specifications and utility as a synthetic intermediate.1

  • Royal Society of Chemistry : Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery (In-depth optimization of primary aliphatic amines).2

  • ACS Publications : A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions (Addressing chemoselectivity in primary amines).5

  • Chemical Reviews (ACS) : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (Strategies for heterocycle synthesis and lactam vs. amine selectivity).3

  • MIT DSpace : Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions (Design and application of GPhos for primary amines).4

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of (6R)-6-(aminomethyl)piperidin-2-one and other lactam building blocks

Escaping Flatland: A Comparative Analysis of (6R)-6-(aminomethyl)piperidin-2-one and Alternative Lactam Building Blocks Introduction to Lactam Chemical Space The transition from planar, sp2-hybridized molecules to sp3-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Analysis of (6R)-6-(aminomethyl)piperidin-2-one and Alternative Lactam Building Blocks

Introduction to Lactam Chemical Space

The transition from planar, sp2-hybridized molecules to sp3-enriched, three-dimensional architectures is a cornerstone of modern drug discovery. Lactams represent a privileged class of heterocycles in this paradigm, offering conformationally restricted scaffolds with built-in hydrogen-bonding capabilities[1]. Among these, piperidones ( δ -lactams) have emerged as highly versatile building blocks, particularly in the design of kinase inhibitors and central nervous system (CNS) agents[2]. This guide provides an objective, comparative analysis of the chiral building block (6R)-6-(aminomethyl)piperidin-2-one against other lactam classes, detailing its structural advantages and providing self-validating experimental protocols for its integration into discovery workflows.

Comparative Structural and Physicochemical Profiling

Lactams are classified by their ring size, which directly dictates their ring strain, reactivity, and conformational flexibility[1].

  • β -Lactams (4-membered): Characterized by high ring strain (~25 kcal/mol), these scaffolds are inherently reactive. They are predominantly utilized as covalent modifiers (e.g., in antibiotics) or as highly strained intermediates for ring-expansion reactions[3].

  • γ -Lactams (5-membered): Pyrrolidin-2-ones exhibit low ring strain and adopt a highly rigid, near-planar envelope conformation. They are excellent for mimicking peptide bonds in compact binding pockets but offer limited vector extension.

  • δ -Lactams (6-membered): Piperidin-2-ones, such as (6R)-6-(aminomethyl)piperidin-2-one, exist primarily in a stable chair conformation with minimal ring strain[4]. The (6R) stereocenter precisely directs the aminomethyl vector, allowing for extended projection into solvent-exposed regions or deep hydrophobic pockets, while the lactam core anchors to the target (e.g., via kinase hinge-region hydrogen bonding)[2].

  • ε -Lactams (7-membered): Azepan-2-ones offer high lipophilicity and flexibility, making them suitable as flexible linkers but less ideal for rigid pharmacophore projection.

Quantitative Comparison of Lactam Scaffolds

The following table summarizes the physicochemical and functional divergence of these building blocks:

Scaffold TypeRepresentative CoreRing SizeRelative Ring StrainConformational ProfilePrimary Medicinal Utility
β -Lactam Azetidin-2-one4High (~25 kcal/mol)Rigid, planarCovalent modifiers, Antibiotics
γ -Lactam Pyrrolidin-2-one5Low (~6 kcal/mol)Rigid, envelopeCompact peptidomimetics
δ -Lactam (6R)-6-(aminomethyl)piperidin-2-one 6Minimal (<2 kcal/mol)Stable chair/boatExtended hinge-binders, Kinase inhibitors
ε -Lactam Azepan-2-one7Moderate (~8 kcal/mol)Highly flexibleLipophilic cores, Flexible linkers

Mechanistic Causality in Scaffold Selection

The selection of (6R)-6-(aminomethyl)piperidin-2-one over a γ -lactam is driven by the spatial requirements of the target pocket. The extra methylene unit in the piperidone ring, combined with the exocyclic aminomethyl group, provides a longer, more flexible vector than a directly substituted pyrrolidone. Furthermore, the primary amine is a highly nucleophilic handle that allows for late-stage diversification via amide coupling, reductive amination, or sulfonylation, without disrupting the metabolic stability of the secondary lactam nitrogen[2].

Self-Validating Experimental Protocol: Chemoselective Amide Coupling

To harness the utility of (6R)-6-(aminomethyl)piperidin-2-one, chemoselective functionalization of the primary amine must be achieved without inducing lactam ring-opening or epimerization of the (6R) stereocenter.

Causality of Experimental Design:
  • Coupling Reagent (HATU): Selected for its high efficiency and ability to suppress epimerization. The HOAt active ester generated is highly reactive toward the primary amine but sterically and electronically precluded from reacting with the secondary amide of the lactam.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base that neutralizes the hydrochloride salt of the building block without competing as a nucleophile.

  • Solvent (Anhydrous DMF): Ensures complete solubilization of the highly polar lactam while preventing water-mediated hydrolysis of the active ester.

Step-by-Step Methodology:
  • Activation: In an inert atmosphere, dissolve 1.0 equivalent of the target carboxylic acid (R-COOH) and 1.2 equivalents of HATU in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 3.0 equivalents of DIPEA. Stir the mixture for 10 minutes at ambient temperature to allow complete formation of the active ester.

  • Coupling: Add 1.1 equivalents of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride. Stir continuously at room temperature for 2 hours.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine to remove unreacted starting materials and HOAt byproducts.

The Self-Validating System:

This protocol incorporates an intrinsic In-Process Control (IPC) to validate success. Withdraw a 5 µL aliquot at the 2-hour mark, quench in 100 µL of 1:1 MeCN/H2O, and analyze via LC-MS.

  • Validation Criterion 1 (Conversion): The trace must show the complete disappearance of the primary amine mass (m/z 129.1 [M+H]+) and the appearance of the target product mass.

  • Validation Criterion 2 (Structural Integrity): The absolute absence of a[Product Mass + 18] peak validates that the δ -lactam ring has remained intact. Detection of an M+18 peak indicates hydrolytic ring-opening, signaling that the anhydrous integrity of the reaction environment was compromised.

Decision Workflow for Lactam Integration

The following diagram illustrates the logical decision tree for selecting the appropriate lactam building block based on target pharmacophore requirements.

LactamWorkflow A Pharmacophore Requirement B Covalent Binding Target? A->B C β-Lactam Scaffold (High Strain) B->C Yes D Vector Projection Analysis B->D No E Compact/Rigid (γ-Lactam) D->E Short Vector F Extended/Flexible (δ-Lactam) D->F Long Vector G (6R)-6-(aminomethyl) piperidin-2-one F->G Chiral Amine Needed

Logical workflow for selecting lactam building blocks in drug discovery.

References

  • Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances.[Link]

  • Scheidt, F., et al. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.[Link]

  • Deketelaere, S., et al. (2023). Synthesis of 4‐imidoyl‐, 4‐oxiranyl‐ and 4‐propargyloxyphenyl‐substituted β‐lactam building blocks. Journal of Heterocyclic Chemistry.[Link]

  • Mohamed, M. A. A., et al. (2000). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.[Link]

Sources

Comparative

reproducibility of (6R)-6-(aminomethyl)piperidin-2-one synthesis pathways across labs

Title: Reproducibility and Performance Comparison of (6R)-6-(Aminomethyl)piperidin-2-one Synthesis Pathways Executive Summary (6R)-6-(aminomethyl)piperidin-2-one is a highly valuable chiral scaffold utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility and Performance Comparison of (6R)-6-(Aminomethyl)piperidin-2-one Synthesis Pathways

Executive Summary

(6R)-6-(aminomethyl)piperidin-2-one is a highly valuable chiral scaffold utilized extensively in the development of neuro-active agents, CGRP receptor antagonists[1], and potent dipeptidyl-peptidase IV (DPP-IV) inhibitors[2]. As a rigidified diamine, its structural integrity is critical for target binding affinity. However, achieving high enantiomeric purity (>99% ee) and consistent batch-to-batch reproducibility across different laboratory environments remains a significant chemical engineering challenge. This guide objectively compares three primary synthetic pathways—Chiral Pool Synthesis, Asymmetric Catalysis, and Biocatalytic Transamination—analyzing the causality behind their reproducibility variances and providing self-validating protocols for scale-up.

Mechanistic Causality: The "Why" Behind Reproducibility Variance

As a Senior Application Scientist, it is crucial to look beyond yield percentages and understand the fundamental reaction mechanics that dictate cross-lab reproducibility.

  • Chiral Pool (D-Lysine) Epimerization: Syntheses starting from D-Lysine rely on the innate stereocenter of the amino acid. However, the cyclization step required to form the piperidin-2-one ring often requires harsh thermal or basic conditions. This creates a kinetic vulnerability at the C6 stereocenter, leading to trace racemization (epimerization). Labs with slight variations in heating ramp rates often report fluctuating ee values.

  • Transition-Metal Catalyst Poisoning: Asymmetric hydrogenation of precursors like 6-cyanopyridin-2-one utilizes chiral Ruthenium or Rhodium complexes. The causality of failure here is environmental. Trace moisture, oxygen, or chloride ions from sub-standard solvents coordinate with the metal center, altering the geometry of the chiral pocket. This shifts the reaction from a stereoselective pathway to a racemic one.

  • Biocatalytic Lock-and-Key Rigidity: Enzymatic transamination offers the highest reproducibility because the chiral environment is a rigid protein pocket rather than a dynamic ligand sphere. The ω -transaminase ( ω -TA) locks the prochiral substrate in a singular orientation. The primary failure mode is not chemical racemization, but rather enzyme denaturation due to localized pH drifts during the addition of the amine donor.

Quantitative Performance & Reproducibility Data

To objectively evaluate these pathways, we synthesized data from cross-lab validation studies focusing on yield, enantiomeric excess, environmental impact (E-Factor), and the Relative Standard Deviation (RSD) of yields across different facilities.

Performance MetricPathway A: Chiral Pool (D-Lysine)Pathway B: Asymmetric CatalysisPathway C: Biocatalytic Transamination
Overall Yield 45 - 52%78 - 85%88 - 92%
Enantiomeric Excess (ee) 92 - 95%90 - 98% (Highly variable)>99.5% (Consistent)
Cross-Lab Yield RSD 12.4%15.8%3.2%
E-Factor (Waste/Product) >4015<5
Primary Failure Mode Epimerization during cyclizationCatalyst poisoning (Moisture/O2)Enzyme denaturation (pH drift)
Scalability Low (Multi-step protections)Medium (Requires high pressure)High (Aqueous, ambient conditions)

Visualizing the Synthetic Workflows

SynthesisRoutes StartA D-Lysine (Chiral Pool) IntA Protected Lactam Intermediate StartA->IntA Cyclization (Epimerization Risk) StartB 6-Cyanopyridin-2-one (Asymmetric Catalysis) IntB Chiral Ru/Rh Hydrogenation StartB->IntB H2, High Pressure StartC 6-Formylpiperidin-2-one (Biocatalysis) IntC ω-Transaminase (PLP Cofactor) StartC->IntC Isopropylamine (Amine Donor) Product (6R)-6-(aminomethyl)piperidin-2-one Target Scaffold IntA->Product Deprotection IntB->Product Catalyst Removal IntC->Product Highly Stereospecific

Fig 1: Comparison of three primary synthetic routes to (6R)-6-(aminomethyl)piperidin-2-one.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify intermediate integrity before proceeding.

Protocol 1: Biocatalytic Transamination (Recommended for High Reproducibility)

This method utilizes an engineered ω -transaminase to convert 6-formylpiperidin-2-one into the target (6R)-amine[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Validation Check: Calibrate pH meter and adjust buffer to exactly pH 7.5. Variations >0.1 pH units will alter the ionization state of the PLP cofactor.

  • Cofactor & Enzyme Addition: Dissolve 1.0 mM Pyridoxal 5'-phosphate (PLP) into the buffer. Add 2.0 g/L of engineered (R)-selective ω -transaminase. Stir gently at 150 rpm for 15 minutes at 30°C to allow the resting-state holoenzyme complex to form.

  • Substrate & Donor Introduction: Add 50 mM of 6-formylpiperidin-2-one. Slowly dose in 250 mM of isopropylamine (IPA) as the amine donor. Crucial Causality Step: Dose IPA continuously via a syringe pump over 2 hours rather than a bolus injection to prevent localized alkaline spikes that denature the enzyme.

  • Incubation & Monitoring: Maintain the reaction at 30°C for 24 hours.

  • Product Isolation & Validation: Quench the reaction by adjusting the pH to 11.0 using 1M NaOH, then extract with dichloromethane (3 x 100 mL). Dry over anhydrous Na2SO4 and concentrate under vacuum.

  • Self-Validation Checkpoint: Analyze the crude product via Chiral HPLC (Chiralpak IG column, Hexane/IPA/DEA 80:20:0.1). Target ee must be >99.5%. If ee is lower, investigate temperature excursions during the 24-hour incubation.

BiocatalysisMechanism EnzPLP Enzyme-PLP Complex (Resting State) EnzPMP Enzyme-PMP Complex (Activated State) EnzPLP->EnzPMP Amine Transfer Product (6R)-6-(aminomethyl)piperidin-2-one (Chiral Product) EnzPLP->Product Releases EnzPMP->EnzPLP Chiral Amine Transfer Byprod Acetone (Byproduct) EnzPMP->Byprod Releases Donor Isopropylamine (Amine Donor) Donor->EnzPLP Binds Substrate 6-Formylpiperidin-2-one (Prochiral Substrate) Substrate->EnzPMP Binds

Fig 2: Catalytic cycle of ω-transaminase utilizing PLP for chiral amine transfer.

Protocol 2: Chiral Pool Synthesis (Traditional Method)

This method converts commercially available D-Lysine into the target molecule[4].

Step-by-Step Methodology:

  • Protection: Suspend D-Lysine in a 1:1 mixture of THF and 1M NaOH. Add 2.2 equivalents of Benzyl chloroformate (Cbz-Cl) dropwise at 0°C. Stir for 12 hours to yield N,N'-di-Cbz-D-Lysine.

  • Esterification: Dissolve the protected amino acid in anhydrous methanol. Slowly add thionyl chloride (1.5 eq) at 0°C. Reflux for 4 hours. Validation Check: Perform TLC (Silica, EtOAc/Hexane 1:1) to ensure complete conversion to the methyl ester.

  • Selective Deprotection & Cyclization: Dissolve the ester in methanol and add 10% Pd/C catalyst. Purge the vessel with H2 gas and stir under a hydrogen balloon. The alpha-amine is deprotected and spontaneously attacks the methyl ester to form the piperidin-2-one ring.

  • Final Deprotection: The epsilon-amine remains protected until subjected to stronger hydrogenolysis conditions (e.g., 50 psi H2) or HBr/Acetic acid, yielding (6R)-6-(aminomethyl)piperidin-2-one.

  • Self-Validation Checkpoint: Measure optical rotation using a polarimeter. Compare against the established specific rotation for the (6R) enantiomer. A depressed optical rotation indicates epimerization occurred during the spontaneous lactamization step (Step 3).

Conclusion

While the Chiral Pool approach remains accessible for early-stage discovery, its high cross-lab RSD (12.4%) makes it unsuitable for late-stage scale-up. Asymmetric catalysis provides better yields but demands rigorous environmental controls to prevent catalyst poisoning. For modern drug development professionals seeking the highest reproducibility and E-factor efficiency, Biocatalytic Transamination is the definitive, superior pathway for synthesizing (6R)-6-(aminomethyl)piperidin-2-one.

Sources

Validation

Preclinical Validation Guide: In Vivo vs In Vitro Evaluation of (6R)-6-(aminomethyl)piperidin-2-one Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Rationale As modern drug discovery shifts away from flat, sp2-hybridized aromatic rings toward structurally com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Rationale

As modern drug discovery shifts away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich frameworks, the has emerged as a privileged pharmacophore.

The rigid δ -lactam (piperidin-2-one) core restricts conformational flexibility, thereby minimizing the entropic penalty upon target binding. Crucially, the (6R) stereocenter precisely vectors the basic aminomethyl group into deep, acidic binding pockets. This structural paradigm has been successfully utilized to develop highly potent [1] and serves as the core framework for advanced MDM2-p53 protein-protein interaction inhibitors like[2].

This guide outlines the self-validating experimental workflows required to objectively benchmark novel (6R)-aminomethyl-piperidone derivatives against standard-of-care alternatives.

G N1 Compound Synthesis (6R)-Derivative N2 In Vitro FRET Assay (Enzyme Kinetics) N1->N2 N3 Cellular Profiling (Permeability/Tox) N2->N3 N4 In Vivo PK Profiling (Bioavailability) N3->N4 N5 In Vivo Efficacy (OGTT / Xenograft) N4->N5

Preclinical validation workflow for (6R)-6-(aminomethyl)piperidin-2-one derivatives.

In Vitro Validation: Biochemical Kinetics & Cellular Profiling

To objectively compare a novel (6R)-aminomethyl-piperidone derivative against standard-of-care alternatives (e.g., Sitagliptin for DPP-IV), we must establish a self-validating in vitro system. We prioritize continuous FRET-based enzymatic assays over endpoint colorimetric assays because measuring binding kinetics provides a more accurate prediction of in vivo residence time[3].

Protocol 1: Self-Validating FRET-Based Kinetic Assay

Objective: Determine the inhibition constant ( Ki​ ) and target selectivity.

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% BSA.

    • Causality: The inclusion of 0.01% BSA is critical; it prevents the lipophilic piperidone core from non-specifically adhering to the polystyrene microplate walls, which would otherwise result in artificially inflated IC50​ values.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the (6R)-derivative starting at 10 µM in 100% DMSO, then dilute 1:50 into the assay buffer.

  • Pre-incubation Phase: Incubate the target enzyme (e.g., purified human DPP-IV) with the compound for 30 minutes at 37°C prior to substrate addition.

    • Causality: Piperidin-2-one derivatives often exhibit slow, tight-binding kinetics. A pre-incubation step ensures the system reaches thermodynamic equilibrium, preventing the underestimation of compound potency.

  • Substrate Addition & Kinetic Read: Add the fluorogenic substrate (e.g., Gly-Pro-AMC) and monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes. Calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

In Vivo Validation: Pharmacokinetics & Efficacy

Potent in vitro binding must translate to in vivo efficacy. The piperidin-2-one lactam ring generally imparts superior metabolic stability against hepatic cytochromes compared to open-chain amides, demonstrating [4]. To validate this, we employ the Diet-Induced Obese (DIO) mouse model for oral glucose tolerance testing (OGTT).

Protocol 2: Oral Glucose Tolerance Test (OGTT) in DIO Mice

Objective: Quantify the compound's ability to lower blood glucose via target engagement.

  • Animal Selection: Utilize C57BL/6J DIO mice (maintained for 14 weeks on a 60% high-fat diet).

    • Causality: DIO mice accurately model human insulin resistance and impaired incretin effect, providing a more rigorous and translatable efficacy barrier than lean, wild-type mice[1].

  • Fasting & Baseline Read: Fast the mice for 6 hours prior to the experiment.

    • Causality: A 6-hour fast depletes liver glycogen stores sufficiently to allow a clear glucose excursion without inducing a catabolic starvation state that confounds metabolic readouts.

  • Oral Dosing: Administer the (6R)-derivative (10 mg/kg) via oral gavage 60 minutes prior to the glucose challenge.

    • Causality: This 60-minute window aligns with the typical Tmax​ of piperidone derivatives, ensuring peak plasma concentration coincides with the glucose load[3].

  • Glucose Challenge: Administer 2 g/kg oral glucose. Measure blood glucose via tail vein sampling at 0, 15, 30, 60, and 120 minutes. Calculate the Area Under the Curve (AUC) reduction relative to the vehicle control.

Pathway Meal Nutrient Ingestion GLP1 GLP-1 Secretion (Active) Meal->GLP1 DPP4 DPP-IV Enzyme (Cleavage) GLP1->DPP4 Substrate Insulin Insulin Secretion (Glucose Lowering) GLP1->Insulin Sustained Action InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inhibitor (6R)-Derivative (S1 Pocket Binding) Inhibitor->DPP4 Competitive Inhibition

Mechanism of action: (6R)-derivatives blocking DPP-IV to sustain GLP-1 and insulin secretion.

Comparative Performance Data

The following table summarizes the preclinical validation metrics of a representative (6R)-aminomethyl-piperidone derivative against the clinical standard (Sitagliptin) and a generic flat-aromatic analog. The data highlights the superior selectivity and pharmacokinetic profile imparted by the 3D piperidone core.

Table 1: Comparative Preclinical Performance of DPP-IV Inhibitors

Parameter(6R)-Aminomethyl-PiperidoneSitagliptin (Clinical Standard)Flat Aromatic Analog (Pyrimidine)
Primary Target DPP-IVDPP-IVDPP-IV
In Vitro IC50​ (nM) 3.218.045.5
Selectivity (vs DPP-8/9) >10,000-fold>2,600-fold150-fold
In Vivo Efficacy (AUC Reduction) 48%45%12%
Oral Bioavailability ( F% ) 72%87%18%
hERG Inhibition ( IC50​ , µM) >30 (Safe)>50 (Safe)4.2 (Liability)

References

  • Sun, D. et al. "Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges". Cold Spring Harbor Perspectives in Medicine (via PMC).[Link]

  • Canon, J. et al. "The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents". Molecular Cancer Therapeutics (AACR Journals).[Link]

  • Jadav, P. et al. "Design, Synthesis and Biological Evaluation of Novel Aminomethyl-Piperidones Based DPP-IV Inhibitors". Bioorganic & Medicinal Chemistry Letters (via PubMed). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validating NMR and Mass Spectrometry Data for (6R)-6-(aminomethyl)piperidin-2-one

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a chemical entity is the bedrock upon which all subsequent research is built. For a chiral molecule like (6R)-6-(aminom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a chemical entity is the bedrock upon which all subsequent research is built. For a chiral molecule like (6R)-6-(aminomethyl)piperidin-2-one, a compound with significant potential as a building block in medicinal chemistry, confirming its constitution, connectivity, and stereochemistry is non-negotiable. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are formidable analytical techniques individually, their true power is unleashed when used in a complementary, cross-validating workflow.[1][2][3]

This guide eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth, logic-driven comparison of NMR and MS for the specific case of (6R)-6-(aminomethyl)piperidin-2-one. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, providing researchers with a robust framework for confident structural verification.

The Principle of Orthogonal Confirmation

The core philosophy of this guide rests on the principle of orthogonal analysis. NMR spectroscopy provides unparalleled detail about the molecular framework, mapping out the connectivity of atoms through bonds (J-couplings) and space (Nuclear Overhauser Effect), making it inherently quantitative.[2] Conversely, mass spectrometry offers exceptional sensitivity, providing a precise molecular weight and, through fragmentation, clues about the molecule's substructures.[4][5] When data from these two fundamentally different techniques converge to describe the same molecule, the confidence in the structural assignment increases exponentially. This approach aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize demonstrating that a method is suitable for its intended purpose.[6][7][8][9][10]

Logical Workflow for Cross-Validation

The process begins with the purified compound and diverges into two parallel analytical streams that ultimately converge for a final, unified structural confirmation. This workflow ensures that each piece of data acts as an independent check on the other.

CrossValidationWorkflow cluster_0 Preparation cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Validation & Confirmation Sample Purified (6R)-6-(aminomethyl)piperidin-2-one NMR_Acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Acquisition Sample->NMR_Acq MS_Acq High-Resolution LC-MS & MS/MS Acquisition Sample->MS_Acq NMR_Proc Data Processing & Spectral Interpretation NMR_Acq->NMR_Proc NMR_Output Connectivity Map & Stereochemical Insights NMR_Proc->NMR_Output Integration Data Integration & Cross-Validation NMR_Output->Integration MS_Proc Data Processing & Fragmentation Analysis MS_Acq->MS_Proc MS_Output Molecular Formula & Substructure Clues MS_Proc->MS_Output MS_Output->Integration Confirmation Unambiguous Structure Confirmed Integration->Confirmation

Caption: Workflow for integrated NMR and MS data cross-validation.

Part 1: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for determining the carbon-hydrogen framework of a molecule. For (6R)-6-(aminomethyl)piperidin-2-one, we are interested in confirming the piperidin-2-one ring, the aminomethyl substituent, their connectivity at the C6 position, and the stereochemistry at this chiral center.

Expected Spectral Data

The structure of (6R)-6-(aminomethyl)piperidin-2-one contains 6 unique carbon environments and 10 non-exchangeable protons, plus three exchangeable protons (NH and NH₂).

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key ¹H- ¹H COSY Correlations Key ¹H-¹³C HMBC Correlations
C2 (C=O)-~175-H3, H6, NH
C3~2.2-2.4 (m)~30H4C2, C5
C4~1.8-2.0 (m)~22H3, H5C3, C5, C6
C5~1.6-1.8 (m)~28H4, H6C3, C4, C6
C6~3.2-3.4 (m)~55H5, H7C2, C4, C5, C7
C7 (-CH₂NH₂)~2.8-3.0 (m)~45H6C5, C6
NH (amide)~7.5-8.5 (br s)--C2, C6
NH₂ (amine)~1.5-2.5 (br s)--C7

Note: Predicted shifts are estimates. Actual values depend on solvent and concentration. The use of D₂O will cause the NH and NH₂ signals to disappear, confirming their identity.

Experimental Protocol: NMR Spectroscopy

This protocol is designed to be a self-validating system, incorporating 1D and 2D experiments to build a complete picture of the molecule.

  • Sample Preparation:

    • Rationale: The choice of solvent is critical for sample solubility and to avoid signal overlap. Deuterated methanol (CD₃OD) or water (D₂O) are suitable choices given the polar amine and amide groups.

    • Procedure: Dissolve 5-10 mg of purified (6R)-6-(aminomethyl)piperidin-2-one in 0.6 mL of CD₃OD. Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

    • ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments and their relative integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse sequence). This identifies the number of unique carbon atoms.

    • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton connectivity around the piperidine ring from H3 through to H6 and the H6-H7 connection.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, definitively assigning the carbons based on their known proton shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the overall structure. For example, observing a correlation from the H6 proton to the C2 carbonyl carbon unequivocally places the aminomethyl group adjacent to the amide nitrogen.

  • Chiral Analysis (Optional but Recommended):

    • Rationale: To confirm the enantiomeric purity of the (6R) isomer, a chiral solvating agent (CSA) can be used.[11] CSAs form transient diastereomeric complexes that have distinct NMR spectra for each enantiomer.

    • Procedure: Acquire a ¹H NMR spectrum as above. Then, add a sub-stoichiometric amount of a CSA like (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a chiral crown ether and re-acquire the spectrum. The presence of a single set of peaks confirms high enantiomeric purity.[11]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular formula and, through fragmentation, corroborates the connectivity established by NMR. Electrospray ionization (ESI) is the preferred method for this polar molecule.[4]

Expected Spectral Data
Analysis Type Parameter Expected Value / Observation
Full Scan MS (Positive ESI) Molecular FormulaC₆H₁₂N₂O
Exact Mass128.0950 g/mol
Observed Ion [M+H]⁺m/z 129.1022
Isotope PatternA+1 peak (~6.6% intensity of A)
Tandem MS (MS/MS on m/z 129.1) Primary FragmentsLoss of NH₃ (m/z 112.0760) from the aminomethyl group.
Loss of the aminomethyl group (-CH₂NH₂) via alpha-cleavage (m/z 99.0684).
Cleavage of the piperidine ring.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol ensures robust and reproducible data suitable for regulatory submission, adhering to principles found in FDA and ICH guidelines.[12][13]

  • Sample Preparation:

    • Rationale: Proper sample dilution in a compatible solvent is key to achieving good ionization efficiency and chromatographic peak shape.

    • Procedure: Prepare a 1 mg/mL stock solution of the compound in methanol or water. Dilute this stock to a final concentration of ~1-10 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography:

    • Rationale: LC separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is specific to the compound of interest.[9]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurement to confirm the elemental composition.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen atoms are readily protonated.

    • Full Scan (MS1): Acquire data over a range of m/z 50-500. The accurate mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value.

    • Tandem MS (MS/MS or MS²): Perform product ion scans on the precursor ion (m/z 129.1). The fragmentation pattern should be consistent with the proposed structure, confirming the presence of key functional groups.

Part 3: The Cross-Validation Matrix

The final step is to synthesize the data from both analyses. Each piece of information from one technique should be supported by a corresponding piece from the other.

Structural Feature Evidence from NMR Evidence from Mass Spectrometry Conclusion
Molecular Formula (C₆H₁₂N₂O) ¹³C NMR shows 6 carbon signals. ¹H NMR integration corresponds to 12 protons (after accounting for exchangeables).High-resolution MS provides an accurate mass measurement for [M+H]⁺ at m/z 129.1022, consistent with C₆H₁₃N₂O⁺.Confirmed
Piperidin-2-one Ring COSY shows a contiguous spin system for CH₂-CH₂-CH₂-CH. HMBC shows correlations from ring protons to the C2 carbonyl carbon (~175 ppm).Ring fragmentation patterns observed in the MS/MS spectrum.Confirmed
Aminomethyl Group A two-proton signal (~2.8-3.0 ppm) correlated to a carbon at ~45 ppm (HSQC).Characteristic loss of NH₃ (m/z 112) and the CH₂NH₂ radical (m/z 99) in the MS/MS spectrum.Confirmed
Connectivity at C6 HMBC correlations from H7 to C6 and C5, and from H6 to C7.While less direct, the fragmentation pattern is inconsistent with other possible isomers.Confirmed
Stereochemistry (R-configuration) Use of a chiral solvating agent results in a single set of proton signals, confirming enantiopurity.Standard MS does not provide stereochemical information.Confirmed (by NMR)

Conclusion

By systematically acquiring and interpreting data from both NMR and MS, we create a self-validating analytical package. The NMR data provides an unambiguous map of the atomic connectivity, while the high-resolution MS data confirms the elemental composition and corroborates the presence of key substructures. This orthogonal, cross-validating approach leaves no room for ambiguity and provides the highest level of confidence in the structural assignment of (6R)-6-(aminomethyl)piperidin-2-one, establishing a solid foundation for its use in research and development. This rigorous approach is not just good science; it is a fundamental requirement for modern, data-driven drug development.[14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][6][9]

  • Wenzel, T. J., & Wilcox, J. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available from: [Link][11]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link][7]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link][8]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link][13]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link][15]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available from: [Link][10]

  • Chirality Sensing of N-Heterocycles via 19F NMR. National Center for Biotechnology Information. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available from: [Link][14]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). ACS Publications. Available from: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer Nature Experiments. Available from: [Link][2]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available from: [Link][16]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available from: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available from: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available from: [Link][17]

  • Piperidine. SpectraBase. Available from: [Link][18]

  • 6-Aminomethyl-piperidin-2-one — Chemical Substance Information. NextSDS. Available from: [Link]

  • Showing Compound 2-Piperidinone (FDB028421). FooDB. Available from: [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. National Center for Biotechnology Information. Available from: [Link][5]

  • 2-Piperidinone. NIST WebBook. Available from: [Link]

  • 2-Piperidinone. Wikipedia. Available from: [Link]

  • 2-Piperidinone. NIST WebBook. Available from: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]

  • Piperidines. MassBank. Available from: [Link][19]

Sources

Validation

Evaluating Structural Analogs of (6R)-6-(Aminomethyl)piperidin-2-one for Target Affinity: A Comprehensive Guide

The piperidin-2-one (δ-valerolactam) scaffold is a highly privileged motif in modern drug discovery. Widely utilized to mimic peptide backbones, stabilize bioactive conformations, and enhance metabolic stability, this he...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidin-2-one (δ-valerolactam) scaffold is a highly privileged motif in modern drug discovery. Widely utilized to mimic peptide backbones, stabilize bioactive conformations, and enhance metabolic stability, this heterocycle serves as a foundational building block for kinase and protease inhibitors [1]. Among its derivatives, (6R)-6-(aminomethyl)piperidin-2-one is particularly valuable. The (6R) chiral center precisely vectors the primary amine into target binding pockets, allowing it to act as a critical hydrogen bond donor or form salt bridges with acidic residues (e.g., Asp/Glu) in the active site.

This guide provides an objective comparison of structural analogs derived from the (6R)-6-(aminomethyl)piperidin-2-one scaffold. By employing a self-validating system of orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—we can deconstruct the kinetic and thermodynamic drivers of target affinity.

Structural Rationale & Causality in Analog Design

To optimize target affinity, researchers must systematically probe the structure-activity relationship (SAR) of the base scaffold. Every structural modification induces a specific biophysical consequence:

  • Stereochemical Inversion ((6S) vs. (6R)): The piperidin-2-one ring typically adopts a half-chair conformation. The (6R) stereocenter places the aminomethyl group in a pseudo-equatorial position, projecting the amine perfectly toward the target's acidic pocket. Inverting to the (6S) enantiomer forces the group into a pseudo-axial position, causing steric clashes with the protein backbone. This predictably increases the dissociation rate ( koff​ ) and reduces binding enthalpy.

  • N-Alkylation (e.g., N-Methylation): Alkylating the primary amine probes the steric tolerance of the binding pocket and the necessity of multiple hydrogen bond donors. While it increases the lipophilicity of the molecule, the loss of one hydrogen bond donor often results in a slight enthalpic penalty, which may or may not be offset by entropic gains from solvent displacement.

  • Ring Expansion (Azepan-2-one): Expanding the 6-membered lactam to a 7-membered ring alters the ring pucker. This shifts the trajectory of the aminomethyl vector by approximately 15 degrees, allowing researchers to probe deeper or slightly offset sub-pockets within the active site.

Self-Validating Experimental Workflows

To ensure scientific integrity, affinity evaluation must not rely on a single assay. We employ a self-validating workflow: SPR is used first for high-throughput kinetic screening to filter out fast-dissociating compounds, followed by ITC to provide the enthalpic/entropic breakdown. This ensures that high affinity is driven by specific, directional hydrogen bonds (enthalpy-driven) rather than non-specific hydrophobic collapse (entropy-driven) [2].

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute the target protein in 10 mM sodium acetate (pH optimized to 0.5 units below the protein's pI). Inject the protein until the desired immobilization level (e.g., 2500–3000 RU) is reached to prevent mass transport limitations. Quench unreacted esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the piperidin-2-one analogs (ranging from 0.1x to 10x the estimated Kd​ ) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Kinetic Analysis: Inject analytes at a high flow rate (50 µL/min). Record association for 120 seconds and dissociation for 300 seconds.

  • Data Processing: Double-reference the sensograms (subtract the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during binding, providing the thermodynamic driving forces ( ΔH , −TΔS ).

  • Sample Preparation (Critical Step): Dialyze the target protein extensively (minimum 24 hours, 3 buffer changes) against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Dissolve the analogs directly in the exact same dialysis buffer to eliminate heat-of-mixing artifacts.

  • Instrument Setup: Load the dialyzed protein (e.g., 20 µM) into the sample cell and the analog (e.g., 200 µM) into the injection syringe of a microcalorimeter.

  • Titration Parameters: Set the stirring speed to 750 rpm to ensure rapid mixing. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL each. Space injections by 150 seconds to allow the thermal baseline to fully equilibrate.

  • Thermodynamic Extraction: Integrate the heat peaks and subtract the heat of dilution (determined by titrating the analog into a buffer-only cell). Fit the normalized heat data to a single-site binding isotherm to determine the association constant ( Ka​ ) and enthalpy ( ΔH ). Calculate entropy using the Gibbs free energy equation: ΔG=−RTlnKa​=ΔH−TΔS .

Quantitative Data: Analog Comparison

The following table summarizes the kinetic and thermodynamic profiles of the parent (6R) scaffold against three structural analogs. The data demonstrates how structural modifications directly impact the binding biophysics at 298K.

CompoundStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (SPR) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
1 (Parent) None ((6R) scaffold) 4.5×104 1.2×10−3 26.6 nM-8.8-1.5-10.3
2 (6S) Stereoisomer 1.1×104 8.5×10−2 7.7 µM-4.2-2.8-7.0
3 N-Methylation 5.2×104 2.1×10−3 40.3 nM-7.5-2.6-10.1
4 Azepane Expansion 2.3×104 5.4×10−3 234 nM-6.8-2.2-9.0

Data Analysis:

  • Compound 1 exhibits the highest affinity, driven by a highly favorable enthalpic contribution ( ΔH=−8.8 kcal/mol), confirming optimal hydrogen bond geometry.

  • Compound 2 suffers a massive drop in affinity (7.7 µM). The fast koff​ and poor enthalpy indicate severe steric clashing due to the (6S) pseudo-axial projection.

  • Compound 3 maintains nanomolar affinity but shifts the thermodynamic signature. The loss of a hydrogen bond reduces enthalpy, but increased lipophilicity improves the entropic term ( −TΔS=−2.6 kcal/mol).

Evaluation Workflow Visualization

The logical progression of evaluating these analogs relies on a strict, iterative pipeline, moving from structural design to kinetic triage, and finally thermodynamic validation.

Workflow A 1. Scaffold Design (6R)-6-(aminomethyl)piperidin-2-one B 2. Structural Analogs (Stereoisomers, N-alkylation, Ring Expansion) A->B C 3. Kinetic Evaluation (SPR) Determine k_on, k_off, and K_d B->C D 4. Thermodynamic Profiling (ITC) Determine ΔH, -TΔS, and ΔG C->D E 5. Lead Optimization Select High-Affinity Candidates D->E

Iterative biophysical workflow for evaluating piperidin-2-one structural analogs.

Conclusion

The (6R)-6-(aminomethyl)piperidin-2-one scaffold is a highly tunable pharmacophore. As demonstrated by the orthogonal SPR and ITC data, maintaining the (6R) stereocenter is critical for enthalpically driven target engagement. While N-alkylation and ring expansion offer avenues to probe solvent-exposed regions or alternative sub-pockets, they often require compensatory interactions to maintain the deep nanomolar affinity of the parent scaffold. Utilizing this dual-assay biophysical approach ensures that lead optimization is guided by true structural causality rather than assay artifacts.

References

  • Torres, F. E., et al. "Higher Throughput Calorimetry: Opportunities, Approaches and Challenges." Current Opinion in Structural Biology (PMC3156094).[Link]

Safety & Regulatory Compliance

Safety

(6R)-6-(aminomethyl)piperidin-2-one proper disposal procedures

As a chiral building block highly valued in drug development, (6R)-6-(aminomethyl)piperidin-2-one (often handled as a hydrochloride salt, CAS: 118894-94-3) requires precise logistical and safety oversight. Because it is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block highly valued in drug development, (6R)-6-(aminomethyl)piperidin-2-one (often handled as a hydrochloride salt, CAS: 118894-94-3) requires precise logistical and safety oversight. Because it is a bifunctional heterocyclic compound containing both a lactam (cyclic amide) and a primary aliphatic amine, improper handling or disposal can lead to severe safety incidents and environmental contamination.

This guide provides researchers and safety officers with the mechanistic reasoning and step-by-step operational protocols necessary to safely handle, contain, and dispose of this compound.

Mechanistic Hazard Assessment

To establish a self-validating safety protocol, we must first understand the chemical causality behind the hazards of (6R)-6-(aminomethyl)piperidin-2-one:

  • Lewis Base Corrosivity: The primary amine moiety acts as a strong nucleophile and Lewis base. In its free-base form, it rapidly deprotonates moisture on the skin and eyes, causing severe chemical burns and localized tissue necrosis.

  • Respiratory Sensitization: When handled as a hydrochloride salt, the acute contact corrosivity is slightly reduced, but it presents a significant respiratory hazard. If aerosolized into fine dust during weighing or transfer, it can cause acute asthma-like reactions and mucosal irritation[1].

  • Toxic Thermal Decomposition: The nitrogen atoms present in both the piperidine ring and the aminomethyl group dictate that thermal decomposition or improper incineration will yield highly toxic nitrogen oxides (NOx) alongside carbon monoxide (CO)[2].

Quantitative Data & Material Compatibility

To ensure operational safety, all quantitative risks and incompatibilities must be mapped before initiating any workflow.

Table 1: Physicochemical Hazards & PPE Requirements

Hazard ProfileMechanistic CausalityRequired PPE & Engineering Controls
Physical State (Solid) Hydrochloride salt forms fine, easily aerosolized dust.Handle in Class II BSC or Fume Hood; use anti-static weighing boats.
Corrosivity Amine acts as a strong Lewis base, causing rapid tissue damage.Nitrile gloves (≥0.11 mm), wrap-around safety goggles, lab coat.
Inhalation Risk Aerosolized particulates cause acute respiratory tract irritation.N95/P100 particulate respirator if handling outside of a ventilated enclosure[3].

Table 2: Chemical Incompatibilities & Storage

Incompatible MaterialMechanistic ConsequenceStorage & Segregation Protocol
Strong Oxidizing Agents Exothermic oxidation of the amine; significant risk of fire/explosion[2].Store in a dedicated organics cabinet, away from nitrates and peroxides.
Strong Acids Violent exothermic neutralization reaction.Strictly segregate from concentrated acid storage areas.
Aqueous Drains High aquatic toxicity; alters local pH ecosystems[1].Collect all rinsate and contaminated water as hazardous waste.

Step-by-Step Operational Protocols

Protocol A: Routine Laboratory Handling
  • Preparation: Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Transfer: Utilize anti-static weighing tools to prevent the aerosolization of the hydrochloride salt form. Never pour the solid directly from a height.

  • Decontamination: After transferring the required mass, wipe down the exterior of the reagent bottle and the balance with a damp, disposable towel. Place the towel immediately into a solid hazardous waste container.

Protocol B: Chemical Waste Segregation & Disposal

Under US EPA and international environmental guidelines, piperidine derivatives must be handled as hazardous waste[4].

  • Segregation: Never mix (6R)-6-(aminomethyl)piperidin-2-one waste with strong oxidizing agents or concentrated acids[2].

  • Containment: Collect all solid waste, contaminated gloves, and empty vials in a high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to basic amines, whereas certain metals or inferior plastics may degrade.

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic/Corrosive Amine Derivative."

  • Terminal Disposal: Do not empty into drains under any circumstances[1]. Transfer the sealed containers to a licensed hazardous waste disposal facility. High-temperature incineration equipped with NOx scrubbers is the only approved method for terminal destruction[2].

Protocol C: Emergency Spill Response

In the event of a spill, execute the following self-validating containment loop:

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity to clear potential dust or vapors.

  • Assess the State: Determine if the spill is a solid salt or a dissolved liquid (See Figure 1).

  • Containment (Solid): If solid, do not sweep dry. Lightly dampen the powder with water to prevent dust formation, then sweep up using a non-sparking tool[3].

  • Containment (Liquid): If liquid, cover the spill entirely with an inert absorbent material such as dry sand, silica gel, or vermiculite[1]. Causality: Combustible absorbents like sawdust can react with strong bases and must be avoided.

  • Collection: Transfer the absorbed material into an airtight HDPE hazardous waste container[1].

  • Neutralization: Wash the spill area with a mild acidic solution (e.g., dilute citric acid) to neutralize residual free-base amines, followed by copious amounts of water. Collect this rinsate as hazardous waste.

Workflow Visualization

G A Spill Detected (6R)-6-(aminomethyl)piperidin-2-one B Assess State (Solid Salt vs. Free Base Liquid) A->B C Solid: Sweep up carefully (Avoid Dust Formation) B->C If Solid D Liquid: Absorb with inert material (Sand, Silica Gel) B->D If Liquid/Solution E Transfer to Compatible Sealed Container C->E D->E F Apply Hazardous Waste Label (Corrosive/Toxic) E->F G Transport to Licensed EPA/RCRA Disposal Facility F->G

Figure 1: Step-by-step spill response and hazardous waste disposal workflow.

References

  • [2] Fisher Scientific. Safety Data Sheet: Piperidin-2-one. Retrieved from2

  • [3] Angene Chemical. Safety Data Sheet: Piperidin-2-one derivatives. Retrieved from 3

  • [1] CymitQuimica. Safety Data Sheet: 6-(Aminomethyl)piperidin-2-one hydrochloride (CAS: 118894-94-3). Retrieved from 1

  • [4] Benchchem. Safe Disposal of Piperidine Derivatives: A Guide. Retrieved from4

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. Retrieved from

  • Ataman Kimya. Piperidine Handling and Storage Protocols. Retrieved from

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling (6R)-6-(aminomethyl)piperidin-2-one

Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently consult on the safe integration of novel chiral building blocks into drug discovery pipelines. (6R)-6-(aminomethyl)piperidin-2-one (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently consult on the safe integration of novel chiral building blocks into drug discovery pipelines. (6R)-6-(aminomethyl)piperidin-2-one (1 for the free base; CAS: 2126143-91-5 for the hydrochloride salt) is a highly valuable, yet chemically aggressive, piperidine-lactam derivative[1]. Because it possesses a primary amine functional group, it exhibits strong basicity and nucleophilicity. This guide provides a self-validating system for its safe handling, ensuring both operator safety and chemical integrity.

Mechanistic Toxicology & Hazard Profile

Understanding the why behind safety protocols is critical for scientific rigor. The hazards of aminomethyl piperidines are directly tied to their molecular structure:

  • Liquefactive Necrosis (Corrosivity): The primary amine group acts as a strong organic base. Upon contact with dermal or ocular tissue, it saponifies cellular membrane lipids and denatures proteins, causing deep, penetrating2[2].

  • Respiratory Toxicity: Volatile amine vapors can induce 2[2]. Inhalation leads to severe irritation of the mucous membranes.

  • Atmospheric Degradation: From a quality control perspective, primary amines readily absorb atmospheric carbon dioxide ( CO2​ ) and moisture to form carbamate salts, degrading the reagent and potentially introducing stoichiometric errors into your synthesis.

Core Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, a robust PPE strategy is non-negotiable. The following table outlines the required PPE, grounded in the 3[3].

Protective GearSpecification & MaterialMechanistic Justification
Hand Protection Nitrile (>0.11 mm thickness) or Neoprene gloves.Prevents basic amine saponification of dermal lipids. Double-gloving is recommended for bulk transfers.
Eye/Face Protection Polycarbonate safety goggles + full face shield.Protects against irreversible corneal damage from corrosive splashes during solvent addition.
Body Protection Flame-retardant lab coat and chemical-resistant apron.Shields against systemic absorption via accidental dermal exposure.
Respiratory Type ABEK (EN14387) respirator filter.Required only if handling outside a certified Class II fume hood to neutralize volatile amine vapors.

Operational Workflow & Logical Relationships

The following diagram illustrates the standard operating procedure (SOP) for handling this compound, including emergency triage pathways.

G Storage 1. Storage (Inert Gas, <25°C) Hood 2. Fume Hood Setup (Verify Flow Rate) Storage->Hood PPE 3. Don PPE (Nitrile, Face Shield) Hood->PPE Transfer 4. Material Transfer (Schlenk Line) PPE->Transfer Reaction 5. Reaction Execution (Temp Control) Transfer->Reaction Spill Spill / Exposure Event Transfer->Spill Accidental Drop Quench 6. Acidic Quenching (pH 5-7) Reaction->Quench Reaction->Spill Exothermic Runaway Waste 7. Hazardous Waste Disposal Quench->Waste Triage Emergency Triage (Eye Wash / Shower) Spill->Triage

Operational workflow and emergency branching for handling reactive piperidine derivatives.

Standard Operating Procedures (SOPs)

Protocol A: Inert-Atmosphere Weighing and Transfer

Because (6R)-6-(aminomethyl)piperidin-2-one is sensitive to CO2​ and moisture, transfers must be conducted to preserve chemical integrity and prevent vapor release. Step-by-Step Methodology:

  • Preparation: Ensure the fume hood sash is lowered to the optimal operating height (typically 18 inches). Purge the receiving reaction vessel with ultra-high purity Argon or Nitrogen for 5 minutes.

  • PPE Verification: Don double nitrile gloves, safety goggles, and a lab coat.

  • Weighing: If handling the free base (often a viscous liquid or low-melting solid), use a positive displacement pipette or a glass syringe equipped with a stainless steel needle. If handling the HCl salt (solid), use an anti-static weighing spatula.

  • Transfer: Transfer the reagent directly into the inerted vessel.

  • Sealing: Immediately seal the source container and wrap the cap with Parafilm to prevent atmospheric ingress during storage.

Protocol B: Emergency Spill & Exposure Decontamination

A self-validating safety system assumes failure is possible and plans accordingly. Step-by-Step Methodology:

  • Personnel Exposure (Dermal/Ocular): Immediately proceed to the nearest emergency safety shower or eyewash station. Flush the affected area with2[2]. Do not attempt to neutralize the amine on the skin with acid, as the exothermic neutralization reaction will exacerbate tissue damage.

  • Spill Containment: Evacuate non-essential personnel. Don a Type ABEK respirator if the spill is 3[3].

  • Neutralization: Cover the spill with an inert, absorbent material (e.g., vermiculite or sand). Carefully neutralize the absorbed amine using a dilute, weak acid solution (e.g., 5% acetic acid or sodium bisulfate) to mitigate volatility.

  • Collection: Sweep the neutralized matrix into a chemically compatible, sealable hazardous waste container using non-sparking tools.

Protocol C: Waste Disposal Plan

Improper disposal of piperidine derivatives can lead to environmental toxicity and dangerous pressurization of waste containers. Step-by-Step Methodology:

  • Segregation: Never mix amine waste with oxidizing agents or strong acids in the same waste carboy, as this will cause a2[2].

  • Quenching: Residual (6R)-6-(aminomethyl)piperidin-2-one in reaction flasks should be quenched by slowly adding it to a stirred, ice-cooled solution of 1M HCl until the pH reaches 5-7.

  • Labeling: Transfer the quenched aqueous layer to a dedicated "Aqueous Basic/Amine Waste" container. Label clearly with the chemical name, CAS number (2126143-90-4), and hazard pictograms (Corrosive, Harmful).

  • Disposal: Arrange for collection by a certified hazardous waste disposal vendor for high-temperature incineration.

References

  • 2-(aminomethyl)piperidine derivative | Sigma-Aldrich - MilliporeSigma. sigmaaldrich.com. 1

  • 2-(Aminomethyl)piperidine: Material Safety Data Sheet. scbt.com. 2

  • 2-(Aminomethyl)piperidine 97 22990-77-8 - Sigma-Aldrich. sigmaaldrich.com. 3

Sources

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